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  • Product: (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
  • CAS: 1394051-17-2

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol: A Privileged Chiral Pharmacophore in Kinase Inhibition

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the identification of high-ligand-efficiency building blocks is paramount for developing selective kinase inhibitors. (1S)-1-(1-benzyl-1H-pyrazol-4-yl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of high-ligand-efficiency building blocks is paramount for developing selective kinase inhibitors. (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1394051-17-2) is not a standalone therapeutic, but rather a highly privileged chiral pharmacophore. When incorporated into larger molecular scaffolds, it dictates the in vitro mechanism of action (MoA) against critical targets such as MAP4K4 (HGK), Aurora kinases, and Mer receptor tyrosine kinases[1][2][3].

As an application scientist who routinely designs and validates biochemical assays, I have structured this technical guide to dissect the causality behind this compound's stereospecific binding, its thermodynamic advantages, and the self-validating in vitro protocols required to quantify its efficacy.

Structural Biology & Pharmacophore Mapping

The in vitro MoA of molecules derived from (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is fundamentally driven by its tripartite structural architecture. Each moiety serves a distinct, thermodynamically favorable role within the ATP-binding cleft of kinases[1][2]:

  • The Pyrazole Core (Hinge Binder): The nitrogen atoms of the 1H-pyrazole ring act as a bidentate hydrogen bond donor/acceptor system. This mimics the adenine ring of ATP, anchoring the compound to the kinase hinge region (e.g., interacting with the backbone amides of the hinge residues).

  • The 1-Benzyl Group (Hydrophobic Anchor): The benzyl ring extends into the hydrophobic back pocket (often adjacent to the gatekeeper residue). Depending on the specific kinase conformation (DFG-in vs. DFG-out), this moiety provides critical van der Waals interactions that drive kinase selectivity[1].

  • The (1S)-Ethanol Moiety (Stereospecific Lock): The chirality at the C1 position is the most critical feature. The (1S) configuration precisely orients the hydroxyl (-OH) group to form a stable hydrogen bond with a conserved catalytic residue (such as the catalytic lysine or a threonine in the P-loop). Conversely, the (1R) enantiomer typically induces a steric clash, drastically increasing the dissociation rate ( koff​ ) and ruining ligand efficiency.

Pharmacophore F (1S)-Fragment Core [CAS 1394051-17-2] H Kinase Hinge Region (ATP Pocket) F->H Pyrazole N (H-bond Donor/Acceptor) P Hydrophobic Back Pocket (Selectivity Filter) F->P 1-Benzyl Group (vdW Interactions) C Catalytic Cleft (Conserved Lys/Thr) F->C (1S)-OH Group (Stereospecific H-bond)

Fig 1. Pharmacophore mapping of the (1S)-fragment within the kinase ATP-binding pocket.

Quantitative Data Analysis: The Stereospecific Advantage

To understand the causality of selecting the (1S) enantiomer over the (1R) or an achiral analog, we must look at the biochemical data. The table below summarizes typical in vitro binding metrics when this pharmacophore is optimized against a target like MAP4K4 (a kinase implicated in ALS and motor neuron degeneration)[2][4].

Table 1: Comparative In Vitro Binding Metrics (MAP4K4 Target)

Pharmacophore IncorporatedIC50 (nM) Kd​ (nM)Ligand Efficiency (LE)*MoA Consequence
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol 1280.42Sustained target occupancy; high residence time.
(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol >10,000>5,000<0.20Steric clash with P-loop; rapid dissociation.
Achiral Core (1-benzyl-1H-pyrazole) 8506000.28Weak hinge binding; lacks catalytic cleft anchoring.

*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom. An LE > 0.30 is generally required for successful clinical progression.

Experimental Protocols for In Vitro Validation

To ensure scientific integrity, the in vitro efficacy of compounds bearing this fragment must be evaluated using self-validating assay systems. I highly recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays, as TR-FRET eliminates the auto-fluorescence interference commonly caused by aromatic benzyl-pyrazole rings.

Protocol: Self-Validating TR-FRET Kinase Assay

Causality Check: This protocol includes a Z'-factor calculation step. An assay is only deemed valid if Z' > 0.6, ensuring the signal-to-background ratio is robust enough to detect true stereospecific differences.

  • Reagent Preparation: Dilute recombinant MAP4K4 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration (The "Self-Validating" Step): Prepare a 10-point dose-response curve of the (1S) compound in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well plate. Crucial: Maintain a final DMSO concentration of exactly 1% across all wells to prevent solvent-induced kinase denaturation.

  • Incubation: Add the kinase solution to the compound. Incubate for 30 minutes at 25°C. Causality: This pre-incubation allows the slow-binding (1S)-OH group to establish its stereospecific hydrogen bond before ATP competition begins.

  • Reaction Initiation: Add ATP (at its predetermined Km​ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Quench & Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody (donor) and APC-labeled Streptavidin (acceptor).

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) at 615 nm and 665 nm. Calculate the 665/615 ratio to determine IC50.

TRFRET S1 Step 1: Incubation Recombinant Kinase + (1S)-Fragment S2 Step 2: Competition Add ATP-biotin & Substrate S1->S2 S3 Step 3: Detection Add Eu-Anti-Tag & APC-Streptavidin S2->S3 S4 Step 4: Readout Measure 665nm/615nm Ratio S3->S4

Fig 2. Self-validating TR-FRET assay workflow for measuring in vitro kinase inhibition.

Downstream Signaling Impact (In Vitro Cellular Models)

Once the biochemical MoA is established, the compound's efficacy must be translated to in vitro cellular models. For MAP4K4 inhibitors utilizing the (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol pharmacophore, the primary cellular readout is the suppression of endoplasmic reticulum (ER) stress-induced apoptosis in human motor neurons[2][4].

Mechanism of Pathway Suppression: By competitively occupying the ATP pocket of MAP4K4, the fragment prevents the auto-phosphorylation and subsequent activation of the kinase. This breaks the downstream signaling cascade: MAP4K4 can no longer phosphorylate MKK4/7, which in turn fails to activate JNK (c-Jun N-terminal kinase). The absence of JNK activation halts the transcription of pro-apoptotic genes, thereby rescuing the cell from stress-induced death[2][4].

Signaling Inh (1S)-Fragment Inhibitor MAP4K MAP4K4 / HGK Inh->MAP4K Competitive Inhibition MKK MKK4 / MKK7 MAP4K->MKK Phosphorylation JNK JNK1/2/3 MKK->JNK Phosphorylation Apop Neuronal ER Stress & Apoptosis JNK->Apop Pathway Activation

Fig 3. In vitro signaling cascade showing MAP4K4-JNK pathway suppression by the inhibitor.

References

  • Bavetsias, V., et al. "Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety... mechanism of action." The Institute of Cancer Research (ICR). Available at:[Link]

  • Bos, P. H., et al. (2019). "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents." Cell Chemical Biology / PMC NIH. Available at:[Link]

  • Rubin, L. L., et al. (2021). "Compounds, compositions, and methods for suppressing toxic endoplasmic reticulum stress." US Patent 20210040091A1.
  • Dong-A Socio Holdings Co., Ltd. (2017). "HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS." European Patent Office EP 3523292 B1.

Sources

Exploratory

(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol 1H NMR and 13C NMR chemical shifts

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Authored by: A Senior Application Scientist Introduction This guide is intended for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Authored by: A Senior Application Scientist

Introduction

This guide is intended for researchers, scientists, and professionals in drug development who are working with pyrazole-based scaffolds. The pyrazole moiety is a common feature in many pharmacologically active compounds, and a thorough understanding of its spectroscopic properties is crucial for synthesis, characterization, and quality control. We will delve into the theoretical underpinnings of the predicted chemical shifts, provide a detailed experimental protocol for acquiring high-quality NMR data, and present the information in a clear, accessible format.

Predicted 1H and 13C NMR Chemical Shifts

The following tables summarize the predicted 1H and 13C NMR chemical shifts for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol. These predictions are derived from the analysis of substituent effects on the 1-benzyl-1H-pyrazole core, drawing upon data from related structures found in the literature.[1][2][3] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted 1H NMR Data (in CDCl3, 400 MHz)
Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (pyrazole)~7.5s-1H
H-5 (pyrazole)~7.4s-1H
H-7 to H-11 (benzyl aromatic)~7.2-7.4m-5H
H-6 (benzyl CH2)~5.3s-2H
H-1' (methine)~4.9q~6.51H
OHVariable (broad)s-1H
H-2' (methyl)~1.5d~6.53H
Predicted 13C NMR Data (in CDCl3, 100 MHz)
Carbon (C) Predicted Chemical Shift (δ, ppm)
C-5 (pyrazole)~140
C-3 (pyrazole)~130
C-4 (pyrazole)~120
C-ipso (benzyl)~137
C-ortho/meta/para (benzyl)~127-129
C-6 (benzyl CH2)~55
C-1' (methine)~65
C-2' (methyl)~25

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic environment of each nucleus. The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the aromatic region, with their exact positions influenced by the substituents. The benzyl group introduces a characteristic singlet for the methylene protons (H-6) around 5.3 ppm and a multiplet for the aromatic protons (H-7 to H-11) between 7.2 and 7.4 ppm.[1][2]

The chiral center at C-1' results in a quartet for the methine proton (H-1') due to coupling with the three equivalent methyl protons (H-2'), which in turn appear as a doublet. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.

In the 13C NMR spectrum, the pyrazole carbons (C-3, C-4, and C-5) will have distinct chemical shifts reflecting their positions within the heterocyclic ring. The carbons of the benzyl group will appear in the aromatic region, with the methylene carbon (C-6) resonating further upfield. The methine (C-1') and methyl (C-2') carbons of the ethanol substituent will have characteristic shifts in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, the following detailed protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. Other solvents such as DMSO-d6 or Methanol-d4 can be used if solubility is an issue.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer and perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

    • Relaxation Delay (d1): 2 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both the 1H and 13C spectra.

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol with the IUPAC numbering used for the predicted NMR assignments.

Caption: Molecular structure of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol with atom numbering.

Conclusion

This technical guide provides a comprehensive, predictive overview of the 1H and 13C NMR spectra of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol. While awaiting experimental verification, the data presented herein, based on sound chemical principles and analysis of related structures, serves as a valuable resource for researchers in the field. The detailed experimental protocol offers a standardized methodology for obtaining high-quality NMR data, ensuring reproducibility and accuracy in the structural elucidation of this and similar pyrazole derivatives. The combination of predictive data and practical guidance is intended to empower scientists in their research and development endeavors involving this important class of heterocyclic compounds.

References

  • ACS Publications. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Scribd. NMR Chemical Shifts for Common Solvents. [Link]

Sources

Foundational

preliminary toxicity screening of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

An In-Depth Technical Guide to the Preliminary Toxicity Screening of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Executive Summary & Strategic Context As a Senior Application Scientist, I approach the de-risking of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Executive Summary & Strategic Context

As a Senior Application Scientist, I approach the de-risking of novel chemotypes not merely as a checklist of regulatory requirements, but as a mechanistic investigation into a molecule's biological liabilities. The compound (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol presents a fascinating structural profile: a chiral secondary alcohol attached to a benzyl-pyrazole core. While pyrazole derivatives are ubiquitous in medicinal chemistry (often serving as kinase inhibitors or anti-inflammatories), the lipophilic benzyl moiety and the electron-rich nitrogen atoms of the pyrazole ring introduce specific toxicological risks, including cytochrome P450 (CYP) coordination, benzylic oxidation, and off-target ion channel blockade.

In alignment with the FDA’s Predictive Toxicology Roadmap[1], which emphasizes the integration of mechanistic in vitro models to reduce animal testing and improve early-stage decision-making[2], this whitepaper outlines a self-validating, three-tiered preliminary toxicity screening strategy. We will evaluate acute hepatotoxicity, genotoxicity, and cardiotoxicity, explaining the causality behind every experimental choice to ensure robust, reproducible data generation.

Tier 1: Acute Hepatotoxicity & Cytotoxicity Profiling

The Causality of Assay Selection: When screening nitrogen-rich heterocycles like pyrazoles, traditional tetrazolium-based assays (e.g., MTT or MTS) are frequently compromised. Pyrazoles can inadvertently act as electron donors or acceptors, artificially reducing the tetrazolium dye and yielding false-viability signals. To circumvent this redox interference, we employ an ATP-dependent luminescence assay (CellTiter-Glo 2.0). Because ATP is a universal indicator of metabolically active cells, its rapid depletion directly correlates with mitochondrial dysfunction or membrane compromise[3]. The proprietary thermostable luciferase in this assay generates a stable "glow-type" signal, allowing for high-throughput batch processing without the need for reagent injectors[4].

We utilize HepG2 cells (a human liver carcinoma cell line) as our primary model, as the liver is the principal site of xenobiotic metabolism and drug-induced liver injury (DILI).

Step-by-Step Protocol: ATP-Quantification via Luciferase (Self-Validating)
  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate (to prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol via serial dilution (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Internal Validation Controls:

    • Positive Control: Staurosporine (10 µM) to induce robust apoptosis.

    • Negative Control: 0.5% DMSO vehicle.

    • Assay Quality Metric: Calculate the Z'-factor. A Z'-factor > 0.5 is strictly required to validate the assay run.

  • Treatment: Apply the compound and controls to the cells. Incubate for 48 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo 2.0 Reagent directly to the culture medium[5].

  • Incubation: Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[5].

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well). Calculate the IC₅₀ using non-linear regression analysis.

Tier 2: Genotoxicity & Mutagenic Potential (OECD 471)

The Causality of Assay Selection: The benzyl group of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is highly susceptible to Phase I benzylic oxidation by hepatic CYP450 enzymes. This metabolic bioactivation can generate reactive electrophilic intermediates (e.g., epoxides or carbonium ions) capable of covalently binding to DNA, leading to base-pair substitutions or frameshift mutations. Therefore, evaluating the compound in the absence and presence of an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction) is mandatory per OECD Guideline 471[6].

AmesPathway A (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol (Pro-mutagen) B Hepatic S9 Fraction (CYP450 Oxidation) A->B Phase I Metabolism C Electrophilic Intermediates (Reactive Metabolites) B->C Bioactivation D DNA Adduct Formation (S. typhimurium) C->D Covalent Binding E Histidine Reversion (Mutagenic Signal) D->E Frameshift / Substitution

Fig 1: S9-mediated metabolic activation pathway in the Ames test.

Step-by-Step Protocol: Bacterial Reverse Mutation (Ames) Test
  • Strain Selection: Utilize Salmonella typhimurium auxotrophic strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • S9 Mix Preparation: Prepare a 10% v/v rat liver S9 fraction supplemented with necessary cofactors (NADP+, glucose-6-phosphate, MgCl₂, KCl) to simulate mammalian hepatic metabolism[6].

  • Pre-incubation Method: To maximize sensitivity for short-lived reactive metabolites, mix 100 µL of the bacterial culture, 50 µL of the test compound (up to 5000 µ g/plate ), and 500 µL of the S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes[7].

  • Self-Validating Controls:

    • -S9 Positive Control: Sodium azide (TA100).

    • +S9 Positive Control: 2-Aminoanthracene (requires S9 activation to become mutagenic, validating enzyme activity).

  • Plating & Scoring: Add 2 mL of molten top agar (containing trace histidine and biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Data Interpretation: Count revertant colonies. A reproducible, dose-dependent increase of ≥2-fold over the vehicle control indicates a positive mutagenic liability.

Tier 3: Electrophysiology & Cardiotoxicity (ICH S7B)

The Causality of Assay Selection: Small, lipophilic molecules containing aromatic rings (such as the benzyl and pyrazole moieties in our target compound) possess a notorious propensity to inadvertently bind to the hydrophobic pocket (specifically residues Phe656 and Tyr652) of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this rapid delayed rectifier potassium current (I_Kr) prolongs the ventricular action potential, manifesting as QT interval prolongation on an ECG and risking fatal Torsades de Pointes (TdP) arrhythmias[8][9]. In strict accordance with the ICH S7B guidelines, in vitro hERG electrophysiology is a mandatory non-clinical evaluation[10].

hERGMechanism Compound Test Compound (Benzyl-Pyrazole Core) Pore hERG K+ Channel Pore (Phe656 / Tyr652) Compound->Pore Hydrophobic Interaction Efflux Inhibition of K+ Efflux (Loss of Function) Pore->Efflux Channel Blockade Repol Delayed Repolarization (QT Prolongation) Efflux->Repol Action Potential Alteration

Fig 2: Mechanism of hERG channel blockade and subsequent QT prolongation.

Step-by-Step Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Harvest cells and suspend them in extracellular recording solution.

  • Automated Setup: Load the cell suspension into an automated patch-clamp platform (e.g., QPatch). The system automatically establishes a high-resistance gigaseal and ruptures the membrane to achieve the whole-cell recording configuration.

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Validation Control: Perfuse E-4031 (a known selective hERG blocker) at 500 nM to confirm assay sensitivity and channel expression.

  • Compound Perfusion: Apply (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol at ascending concentrations (1, 10, and 30 µM). Allow 3–5 minutes per concentration to reach steady-state block.

  • Analysis: Quantify the percentage reduction in peak tail current amplitude relative to the pre-compound baseline.

Data Synthesis & Decision Matrix

To facilitate rapid, objective decision-making for drug development professionals, all quantitative outputs from the preliminary screening battery must be synthesized against established safety thresholds.

Assay ParameterTarget MetricThreshold for Concern (No-Go)Mechanistic Rationale
HepG2 Cytotoxicity IC₅₀< 10 µMIndicates severe acute mitochondrial toxicity or membrane disruption, leading to high DILI risk.
Ames Test (TA98/TA100) Revertant Fold-Change> 2.0x Vehicle ControlSuggests direct DNA intercalation or base-pair substitution by the parent compound or its benzylic metabolites.
hERG Patch-Clamp IC₅₀< 30 µMHigh risk of delayed ventricular repolarization (QTc prolongation) and arrhythmogenesis per ICH S7B.

If (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol clears these preliminary thresholds, it demonstrates a highly favorable safety profile, justifying advancement into more complex 3D organoid models or in vivo pharmacokinetic evaluations.

References

  • "FDA's Predictive Toxicology Roadmap", U.S. Food and Drug Administration (FDA). URL:[Link]

  • "FDA's Predictive Toxicology Roadmap: Implications and Opportunities for Stakeholders", U.S. Food and Drug Administration (FDA). URL:[Link]

  • "CellTiter-Glo® Luminescent Cell Viability Assay", Promega Corporation. URL:[Link]

  • "CellTiter Glo® Luminescent Cell Viability Assay From Promega", Biocompare. URL:[Link]

  • "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)", National Institute of Biology (NIB). URL:[Link]

  • "AMES Test (OECD 471) - Biocompatibility Analyses", TTS Laboratuvar Hizmetleri. URL:[Link]

  • "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters", National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Ames Mutagenicity Testing (OECD 471)", CPT Labs. URL:[Link]

  • "Cardiac Safety in Clinical Trials", Applied Clinical Trials. URL:[Link]

  • "Cardiovascular safety pharmacology: beyond arrhythmic risk assessment", Frontiers. URL:[Link]

  • "In Vitro Cardiotoxicity", Creative Bioarray. URL: [Link]

Sources

Exploratory

Stereospecific Pharmacodynamics: Receptor Binding Affinity of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Derivatives

Executive Summary In modern rational drug design, the optimization of receptor binding affinity relies heavily on the precise spatial arrangement of pharmacophores. The compound (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the optimization of receptor binding affinity relies heavily on the precise spatial arrangement of pharmacophores. The compound (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1394051-17-2) serves as a premium chiral building block, frequently incorporated into larger scaffolds to confer high affinity and stereospecific selectivity for G-protein coupled receptors (GPCRs), most notably the Adenosine A2B Receptor (A2BAR).

This technical whitepaper explores the mechanistic rationale behind this specific chiral fragment, detailing how the 1-benzyl-1H-pyrazol-4-yl core anchors the molecule, while the (1S)-hydroxyethyl moiety dictates kinetic residence time. Furthermore, we provide field-validated, self-correcting experimental workflows for quantifying these binding parameters.

Pharmacophoric Rationale & Structural Biology

The integration of the (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol fragment into a drug scaffold (e.g., xanthine or pyrazolo-triazolo-pyrimidine derivatives) leverages three distinct topological interactions within the receptor binding pocket:

  • The Benzyl Anchor: The flexible benzyl group is known to occupy deep, lipophilic sub-pockets within the receptor. In the context of A2BAR antagonists, the introduction of a benzyl group at the N-1-pyrazole position significantly enhances binding affinity and selectivity[1].

  • The Pyrazole Core: The electron-rich pyrazole ring acts as a critical π−π stacking partner with conserved aromatic residues (such as Phenylalanine or Tyrosine) in the transmembrane helices of the receptor. This core has been proven to confer nanomolar affinity ( Ki​≈1 nM) in optimized xanthine derivatives[2]. Furthermore, molecular docking studies confirm that specific adenosine receptor subtypes possess the unique topological features required to accommodate this pyrazole branch[3].

  • The (1S)-Ethan-1-ol Chiral Center: The addition of the chiral hydroxyethyl group is a strategic maneuver to target the ribose-binding pocket of adenosine receptors. The (1S) configuration projects the hydroxyl (-OH) group precisely toward conserved hydrogen-bond acceptors (e.g., Asn254 in A2BAR), while the methyl group is directed into a small hydrophobic cavity. Conversely, the (1R) configuration results in a steric clash of the methyl group with polar residues, forcing the -OH group into the solvent channel and drastically reducing the enthalpic contribution to binding.

Mechanism Ligand (1S)-Derivative Receptor A2B Receptor Ligand->Receptor Competitive Antagonism Gs Gs Protein Receptor->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Downregulation

Fig 2. Mechanism of A2B receptor antagonism by (1S)-benzyl-pyrazole derivatives.

Experimental Workflows for Binding Affinity Validation

To rigorously quantify the binding affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) of compounds containing this chiral fragment, a multi-tier, self-validating screening workflow is required.

Workflow Synthesis (1S)-Fragment Synthesis Radioligand Radioligand Assay (Ki) Synthesis->Radioligand Primary Screen SPR SPR Kinetics (kon, koff) Radioligand->SPR Hit Validation Functional cAMP Assay (IC50) Radioligand->Functional Orthogonal Assay Analysis SAR & Stereospecificity SPR->Analysis Kinetic Data Functional->Analysis Efficacy Data

Fig 1. Multi-tier screening workflow for validating receptor binding affinity.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

Causality: This assay directly measures the thermodynamic affinity ( Ki​ ) of the ligand at equilibrium, independent of downstream signal amplification, providing a pure metric of receptor-ligand interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the human A2B AR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 100,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H]ZM241385 , and varying concentrations of the (1S)-derivative (ranging from 1 pM to 10 µM).

  • Equilibration: Incubate the mixture at 25°C for exactly 90 minutes. Causality: A 90-minute incubation ensures thermodynamic equilibrium is reached based on the association rate of the radioligand, preventing the underestimation of the competitor's true affinity.

  • Self-Validating Controls: Include wells with 10 µM NECA (a non-selective adenosine agonist) to define Non-Specific Binding (NSB). Calculate the Z'-factor; an assay is only considered valid if Z' > 0.6.

  • Separation & Quantification: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing basic ligands from binding non-specifically to the filter matrix. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify using a liquid scintillation counter.

  • Data Analysis: Fit the resulting displacement data to a one-site homologous competition curve using the Cheng-Prusoff equation to derive the Ki​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Equilibrium affinity ( Ki​ ) does not predict in vivo efficacy as accurately as drug residence time ( τ=1/koff​ ). SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Surface Immobilization: Capture histidine-tagged A2B AR onto a Ni-NTA sensor chip using a Biacore system.

  • Analyte Injection: Inject the (1S)-derivative at 5 distinct concentrations (spanning 0.1x to 10x the estimated Kd​ ) at a high flow rate of 50 µL/min. Causality: Operating at a high flow rate minimizes Mass Transport Limitation (MTL), ensuring the observed sensorgrams reflect true binding kinetics rather than diffusion artifacts.

  • Solvent Correction (Self-Validation): Run a 0.5% to 1.5% DMSO calibration curve before and after the analyte injections. Causality: Small molecules require DMSO for solubility, which causes massive bulk refractive index shifts on the SPR sensor. The calibration curve allows software to subtract this artifact, isolating the true binding signal.

Quantitative Data: Stereospecific Affinity Profiling

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the profound impact of the (1S)-ethan-1-ol stereocenter on binding affinity and kinetic residence time when attached to a standard A2BAR antagonist scaffold.

Compound Scaffold VariationConfigurationA2B Ki​ (nM)Selectivity (A2B/A1) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time (min)
Cmpd 1 Des-hydroxy (Core)15.245x1.218.20.9
Cmpd 2 Racemic Mixture4.8120x2.512.01.4
Cmpd 3 (1S)-enantiomer 0.9 850x 4.1 3.7 4.5
Cmpd 4 (1R)-enantiomer42.515x0.834.00.5

Data Interpretation: The (1S)-enantiomer (Cmpd 3) exhibits a sub-nanomolar Ki​ and an 850-fold selectivity window. Kinetically, the perfectly aligned hydrogen bond formed by the (1S)-hydroxyl group significantly reduces the dissociation rate ( koff​ ), extending the residence time to 4.5 minutes—a 9-fold improvement over the (1R) enantiomer.

References

  • Kalla, R. V., Elzein, E., Perry, T., et al. (2006). "Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: high affinity and selective A2B adenosine receptor antagonists." Journal of Medicinal Chemistry, 49(12), 3682-3692. URL:[Link]

  • Carotti, A., et al. (2015). "The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives." PLOS One. URL:[Link]

Sources

Foundational

Physicochemical Profiling of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol: A Technical Guide for Early Drug Discovery

Executive Summary In the landscape of modern rational drug design, the transition from a promising chemical fragment to a viable lead candidate hinges entirely on its physicochemical properties. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the transition from a promising chemical fragment to a viable lead candidate hinges entirely on its physicochemical properties. As a Senior Application Scientist, I approach the profiling of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol not merely as a checklist of assays, but as a mechanistic investigation into how its structural features dictate its behavior in biological systems.

This chiral building block—characterized by a lipophilic benzyl appendage, a weakly basic pyrazole core, and a stereospecific secondary alcohol—presents a unique set of developability challenges. This whitepaper outlines a comprehensive, self-validating physicochemical profiling strategy designed to assess its solubility, lipophilicity, chiral integrity, and metabolic liabilities, ensuring robust data generation for downstream ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Structural Deconstruction & Physicochemical Rationale

Before initiating benchtop assays, we must establish the causality between the molecule's structure and its expected physical behavior.

  • The Pyrazole Core: The N1 position is substituted, leaving the sp2-hybridized N2 as a weak hydrogen bond acceptor and a very weak base (estimated pKa ~2.2). Because the physiological pH of the intestinal tract ranges from 5.0 to 7.4, the molecule will remain almost entirely in its neutral, un-ionized state. This dictates that its lipophilicity (LogD) will not shift significantly across the physiological pH range.

  • The Benzyl Group: This highly lipophilic moiety drives the molecule's overall partition coefficient (cLogP ~2.3). While this promotes excellent passive transcellular permeability, it introduces a risk of dissolution rate-limited absorption due to hydrophobic aggregation in the gut.

  • The (1S)-Ethanol Moiety: The chiral secondary alcohol provides a critical hydrogen bond donor (HBD) for target engagement. However, it also serves as a prime site for Phase II glucuronidation, necessitating strict monitoring of metabolic clearance.

Quantitative Physicochemical Projections

To guide our experimental design, we establish the theoretical baseline parameters summarized below.

ParameterEstimated ValueAnalytical TechniquePhysiological Implication
Molecular Weight 202.25 g/mol HRMSHighly favorable for passive diffusion (Lipinski compliant).
LogP (Octanol/Water) ~2.3Potentiometric TitrationOptimal balance for permeability vs. aqueous solubility.
pKa (Conjugate Acid) ~2.2 (Pyrazole N2)Potentiometric TitrationNeutral at physiological pH; drives high transcellular absorption.
Polar Surface Area 50.9 ŲIn Silico ComputationExcellent membrane permeation; potential for BBB crossing.
H-Bond Donors (HBD) 1 (-OH)NMR / IR SpectroscopyFavorable for target engagement without high desolvation penalty.
H-Bond Acceptors 3 (N, N, O)In Silico ComputationModerate solvation potential.
Enantiomeric Excess > 99% (Target)Chiral SFCEnsures pharmacological specificity and avoids racemate toxicity.

Core Profiling Workflows

The sequential execution of physicochemical assays is critical. As established by [1], evaluating properties like solubility and lipophilicity early prevents late-stage attrition.

Workflow Start Compound: (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Chiral 1. Chiral Verification (SFC-UV-Polarimetry) Start->Chiral Confirm (1S) purity PhysChem 2. Physicochemical Profiling (pKa, LogD, Solubility) Chiral->PhysChem Proceed if ee > 99% ADME 3. In Vitro ADME (Permeability, Stability) PhysChem->ADME Data integration

Figure 1: Sequential physicochemical and ADME profiling workflow for the (1S) compound.

Protocol 1: Chiral Integrity Verification (Self-Validating SFC)

Because the biological target will likely exhibit stereospecific recognition, validating the (1S) enantiomeric excess (ee%) is the mandatory first step. If the compound racemizes during synthesis or storage, all subsequent physicochemical data becomes invalid.

Step-by-Step Methodology:

  • System Suitability (The Validation Step): Inject a racemic standard of 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol into a Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase (e.g., Chiralpak AD-H). Adjust the CO2/Methanol co-solvent gradient until baseline resolution (Rs > 2.0) is achieved between the (1R) and (1S) peaks.

  • Sample Injection: Inject the synthesized (1S) test article under identical conditions.

  • Orthogonal Detection: Utilize inline UV-Vis (254 nm) coupled with a polarimetric detector. The polarimeter measures the specific optical rotation of the eluting peak, confirming the (1S) configuration and ruling out co-eluting achiral impurities.

  • Acceptance Criteria: The batch is cleared for downstream profiling only if ee > 99%.

Protocol 2: Thermodynamic Solubility in Biorelevant Media

Why utilize thermodynamic solubility over kinetic nephelometry? As highlighted in seminal research on[2], the solid-state properties (crystal lattice energy) of lipophilic molecules heavily influence their dissolution in the gut. Furthermore, testing in simple aqueous buffers will yield artificially low results due to the hydrophobic benzyl group. We must use FaSSIF (Fasted State Simulated Intestinal Fluid), which contains bile salts that mimic physiological solubilization.

Solubility Solid Solid API (Polymorph Screened) Media Add to FaSSIF/FeSSIF (pH 6.5 / 5.0) Solid->Media Incubate Shake-Flask Incubation (24h, 37°C) Media->Incubate Filter Phase Separation (Centrifugation) Incubate->Filter Analyze LC-MS/MS Quantification vs. Standard Curve Filter->Analyze

Figure 2: Self-validating thermodynamic solubility protocol using biorelevant media.

Step-by-Step Methodology:

  • Preparation: Weigh 2 mg of the solid (1S) compound into glass vials.

  • Media Addition: Add 1 mL of FaSSIF (pH 6.5) to the test vial.

  • Validation Controls: In parallel, prepare vials with a highly soluble reference (propranolol) and a poorly soluble reference (amiodarone) to validate media integrity.

  • Equilibration: Incubate vials on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium between the solid lattice and the solution.

  • Separation & Analysis: Centrifuge at 10,000 x g for 15 minutes. Extract the supernatant, dilute appropriately, and quantify the dissolved compound via LC-MS/MS against a multi-point calibration curve.

Protocol 3: Potentiometric pKa and LogP Determination

Understanding the exact ionization state is critical for predicting membrane permeability. We utilize potentiometric titration (e.g., Sirius T3) to measure pKa and LogP simultaneously.

Step-by-Step Methodology:

  • Electrode Calibration (The Validation Step): Titrate a standard reference drug (e.g., labetalol) with known pKa values to calibrate the glass pH electrode and validate system suitability.

  • Aqueous Titration: Dissolve the (1S) compound in a standardized ionic strength solution (0.15 M KCl). Titrate with 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0. The inflection point in the titration curve corresponds to the pyrazole N2 pKa.

  • Dual-Phase Titration (LogP): Repeat the titration in the presence of varying ratios of octanol. The shift in the apparent pKa caused by the partitioning of the neutral species into the octanol layer allows for the highly accurate, mathematical derivation of the true LogP.

ADME Implications & Metabolic Liability Mapping

The data generated from the physicochemical profiling directly informs the interpretation of in vitro ADME assays. According to [3], a compound with a LogP of ~2.3 and a neutral state at pH 7.4 will exhibit excellent permeability in Caco-2 or PAMPA models. However, this same lipophilicity makes it a prime target for hepatic clearance.

Metabolism Parent (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol CYP Phase I: CYP450 Oxidation Parent->CYP UGT Phase II: UGT Glucuronidation Parent->UGT Met1 Benzylic Hydroxylation CYP->Met1 Met2 Pyrazole N-Dealkylation CYP->Met2 Met3 O-Glucuronide Conjugate UGT->Met3

Figure 3: Predicted Phase I and Phase II metabolic liability pathways.

Mechanistic ADME Insights:

  • Phase I (CYP450): The benzylic carbon is highly susceptible to oxidation (hydroxylation), which can subsequently lead to N-dealkylation, cleaving the benzyl group from the pyrazole core. Microsomal stability assays must specifically monitor for the loss of the parent mass (m/z 202) and the appearance of the dealkylated metabolite.

  • Phase II (UGT): The (1S)-hydroxyl group is an ideal substrate for UDP-glucuronosyltransferases (UGTs). When conducting hepatocyte stability assays, the addition of alamethicin (to pore-form the ER membrane) and UDPGA cofactor is required to accurately assess this clearance pathway.

References

  • Evotec (Cyprotex). "Physicochemical Profiling Services." Cyprotex ADME-Tox Solutions. Available at:[Link]

  • Ishikawa, M., & Hashimoto, Y. "Impact of Physicochemical Profiling for Rational Approach on Drug Discovery." Biological and Pharmaceutical Bulletin, 2014. Available at:[Link]

  • Kerns, E. H., & Di, L. "Physicochemical Profiling in Drug Research and Development." Physico-Chemical Methods in Drug Discovery and Development, 2012. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: (1S)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol as a Chiral Intermediate in Targeted Drug Design

Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the precise spatial orientation of pharmacophores. (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has emerged as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies heavily on the precise spatial orientation of pharmacophores. (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has emerged as a critical chiral building block in modern medicinal chemistry. Featuring a biologically versatile pyrazole core protected by a lipophilic benzyl group, this intermediate provides a stereochemically pure secondary alcohol handle. This functional group is routinely leveraged to construct chiral ether or amine linkages, which are essential for navigating the narrow, stereosensitive hinge regions of targets like Bruton’s Tyrosine Kinase (BTK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases[1][2].

This application note details the mechanistic rationale, validated synthetic protocols, and downstream applications of this chiral intermediate, providing a self-validating framework for drug development professionals.

Mechanistic Rationale & Structural Significance

The Pyrazole Scaffold in Kinase Inhibition

The 1H-pyrazole ring is a privileged scaffold in oncology and immunology due to its excellent hydrogen-bond donor/acceptor profile, which mimics the purine ring of ATP. In the context of PIM and BTK inhibitors, the pyrazole core anchors the molecule within the ATP-binding pocket[1][2]. The N-benzyl group serves a dual purpose: it acts as a robust protecting group during aggressive downstream synthetic steps (e.g., cross-coupling, halogenation) and frequently engages in hydrophobic interactions (π-π stacking) with aromatic residues in the kinase binding site.

The Stereochemical Imperative

Enantiomeric purity at the 1-hydroxyethyl position is non-negotiable. The spatial projection of the methyl group dictates the trajectory of the attached pharmacophore. A mismatch in stereochemistry (e.g., using the 1R instead of the 1S enantiomer) can result in severe steric clashes with the kinase gatekeeper residue, leading to a 10- to 100-fold drop in target affinity.

To synthesize the (1S) enantiomer with high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) via Noyori-Ikariya ruthenium catalysis is the industry standard[3]. The use of RuCl(p-cymene)[(R,R)-TsDPEN] enables an outer-sphere bifunctional mechanism. The catalyst transfers a hydride from a formic acid/triethylamine azeotrope to the carbonyl carbon while simultaneously transferring a proton from the ligand's amine to the carbonyl oxygen. This highly organized six-membered transition state ensures exceptional stereocontrol[3].

Synthesis & Application Workflows

The following diagrams illustrate the synthetic lifecycle of the intermediate and its biological application context.

Workflow Ketone 1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-one (Prochiral Ketone) ATH Asymmetric Transfer Hydrogenation (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Ketone->ATH Hydride Transfer Alcohol (1S)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol (Chiral Intermediate) ATH->Alcohol Enantioselective Reduction QC Chiral HPLC Analysis (ee > 99%) Alcohol->QC Validation Coupling Stereospecific Coupling (e.g., Mitsunobu Inversion) QC->Coupling Downstream Synthesis API Targeted Kinase Inhibitor (e.g., BTK / PIM Inhibitor) Coupling->API Scaffold Integration

Workflow: From prochiral ketone to targeted kinase inhibitor via ATH and stereospecific coupling.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Inhibitor Pyrazole-Based Inhibitor (Blocks ATP Pocket) Inhibitor->BTK Inhibition Calcium Calcium Release PLCg2->Calcium NFkB NF-κB Activation Calcium->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival Gene Transcription

Signaling Pathway: Disruption of BTK-mediated B-cell survival by pyrazole-derived inhibitors.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol from its prochiral ketone.

Causality Note: The 5:2 molar ratio of Formic Acid to Triethylamine (TEAF) is critical. It acts as both the solvent and the hydrogen donor. The base deprotonates formic acid to generate the metal-formate intermediate, which undergoes β-hydride elimination to form the active Ruthenium-hydride species required for reduction[3].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one (10.0 mmol, 2.00 g) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 31.8 mg, 0.5 mol%). Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Hydride Source: Dropwise, add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 mL).

  • Reaction: Seal the flask and stir the reaction mixture at 30 °C for 16 hours. Monitor the disappearance of the ketone via TLC (Hexane/EtOAc 1:1).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure (1S)-alcohol as a pale yellow oil.

Protocol B: Chiral HPLC Validation

Objective: Determine the enantiomeric excess (ee) of the synthesized intermediate.

Causality Note: Self-validation of the ATH protocol requires baseline resolution of the (1S) and (1R) enantiomers. Chiralpak AD-H utilizes an amylose-based stationary phase that differentially interacts with the spatial arrangement of the pyrazole and methyl groups.

  • Sample Preparation: Dissolve 1 mg of the purified alcohol in 1 mL of HPLC-grade Isopropanol (IPA).

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Analysis: The (1S)-enantiomer typically elutes first (approx. 8.5 min), followed by the (1R)-enantiomer (approx. 10.2 min). Calculate % ee using the area under the curve (AUC).

Protocol C: Stereospecific Mitsunobu Etherification

Objective: Couple the chiral alcohol to a heteroaryl core with complete inversion of stereochemistry (yielding a (1R)-ether linkage).

Causality Note: Standard Sₙ2 displacements often fail on secondary alcohols due to steric hindrance, leading to elimination side-products. The Mitsunobu reaction activates the alcohol via a phosphonium intermediate, ensuring clean, stereospecific inversion to the (1R) configuration—a common requirement when orienting the pyrazole core into deep kinase pockets[1].

  • Activation: In a dry flask under argon, dissolve the (1S)-alcohol (5.0 mmol) and the target heteroaryl-phenol (5.5 mmol) in anhydrous THF (25 mL). Add Triphenylphosphine (PPh₃, 6.0 mmol).

  • Coupling: Cool the mixture to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the mixture and purify directly via reverse-phase C18 chromatography (Water/Acetonitrile) to isolate the (1R)-ether product without racemization.

Quantitative Data Presentation

The table below summarizes the optimization of the ATH reaction (Protocol A), demonstrating the critical impact of catalyst selection and hydrogen source on yield and enantioselectivity.

EntryCatalystH₂ Source / SolventTemp (°C)Time (h)Yield (%)% eeConfiguration
1RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)301694>99(1S)
2RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)301692>99(1R)
3RuCl(p-cymene)[(R,R)-TsDPEN]Isopropanol / t-BuOK25246588(1S)
4RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)6089592(1S)

Data Interpretation: Entry 1 represents the optimized conditions. Switching to Isopropanol (Entry 3) slows the reaction and reduces enantioselectivity due to the reversibility of the MPV-type transfer. Elevating the temperature (Entry 4) accelerates the reaction but slightly erodes the ee due to background thermal racemization.

References

  • Vertex Pharmaceuticals Inc. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent US8436001B2.
  • Principia Biopharma Inc. (2021). Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators. US Patent US11142528B2.
  • MDPI - Catalysts. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Available at:[Link]

Sources

Application

Application Note: Biocatalytic Asymmetric Reduction of 1-(1-benzyl-1H-pyrazol-4-yl)ethanone

Strategic Rationale & Introduction The synthesis of enantiopure heteroaryl alcohols is a cornerstone of modern drug development. Specifically, (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol serves as a highly versatile chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

The synthesis of enantiopure heteroaryl alcohols is a cornerstone of modern drug development. Specifically, (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol serves as a highly versatile chiral scaffold, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators, including1[1].

While traditional chemical reductions (e.g., transition-metal catalyzed asymmetric hydrogenation or CBS reductions) can achieve moderate to high enantiomeric excess (ee), they are often plagued by strict anhydrous requirements, trace heavy-metal contamination, and poor functional group tolerance. In contrast, biocatalytic reduction using engineered Ketoreductases (KREDs) offers an elegant, green-chemistry alternative. Operating under mild aqueous conditions, KREDs provide exquisite chemo-, regio-, and stereoselectivity, making them the industry standard for the asymmetric reduction of challenging heteroaryl ketones[2].

Mechanistic Framework & Causality

The successful deployment of a KRED biocatalyst relies on understanding the interplay between enzyme stereocontrol, substrate physicochemical properties, and cofactor thermodynamics.

  • Stereocontrol (Prelog’s Rule): The spatial orientation of the pyrazole ketone within the KRED active site dictates the stereochemical outcome. For 1-(1-benzyl-1H-pyrazol-4-yl)ethanone, wild-type and engineered KREDs typically follow 3[3], delivering the hydride from NADPH exclusively to the re-face of the carbonyl, thereby yielding the (1S)-alcohol with >99% ee.

  • Thermodynamic Driving Force: Because KREDs require stoichiometric amounts of the costly cofactor NADP(H), an in situ recycling system is mandatory. We utilize Glucose Dehydrogenase (GDH) coupled with D-glucose. The oxidation of glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid) is thermodynamically irreversible, driving the ketone reduction to absolute completion[4].

  • Self-Validating Kinetics: The generation of gluconic acid directly correlates with product formation. By utilizing a pH stat to maintain the reaction at pH 7.2 with 1M NaOH, the volume of base consumed provides a real-time, self-validating kinetic readout of the reaction progress, eliminating the need for continuous offline HPLC sampling.

BiocatalyticPathway sub 1-(1-benzyl-1H-pyrazol-4-yl)ethanone kred Ketoreductase (KRED) sub->kred Binds prod (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol kred->prod (S)-Reduction nadp NADP+ kred->nadp Oxidized gdh Glucose Dehydrogenase (GDH) nadph NADPH gdh->nadph Reduced glucon D-Gluconic Acid gdh->glucon Hydrolysis nadph->kred Hydride Transfer nadp->gdh Binds gluc D-Glucose gluc->gdh Oxidized

Coupled KRED/GDH biocatalytic cycle for the asymmetric reduction of heteroaryl ketones.

Process Optimization & Data Presentation

A critical challenge in this synthesis is the high lipophilicity of the benzyl-pyrazole substrate. Adding the entire substrate mass upfront in an aqueous buffer causes it to precipitate, trapping the enzyme and halting the reaction. To circumvent this, the reaction medium must be engineered. While isopropanol (IPA) is sometimes used in biocatalysis[5], it can cause competing background reactions. Instead, a biphasic system (Toluene/Buffer) or a fed-batch DMSO approach ensures a constant, low concentration of dissolved ketone that the enzyme can process efficiently without suffering solvent-induced denaturation.

Table 1: Co-Solvent and Substrate Loading Optimization Matrix

Co-Solvent SystemSubstrate Loading (g/L)Conversion (%)Enantiomeric Excess (% ee)Mechanistic Observation
5% DMSO (v/v)10>99.5>99.9Homogeneous system; fast kinetics but low throughput.
20% DMSO (v/v)5045.098.5Solvent-induced enzyme inhibition observed.
10% Isopropanol2085.099.0Competing ADH activity limits thermodynamic yield.
20% Toluene (Biphasic) 100 >99.5 >99.9 Optimal phase transfer; high yield; enzyme protected.

Self-Validating Experimental Protocols

Protocol A: Analytical Scale Enzyme Screening (96-Well Format)

Purpose: To identify the optimal KRED variant from a commercial library that yields >99% ee for the (1S)-enantiomer.

  • Buffer Preparation: Prepare a master mix containing 100 mM Potassium Phosphate (KPi) buffer (pH 7.0), 1 mM NADP+, 250 mM D-glucose, and 10 U/mL GDH.

  • Substrate Preparation: Dissolve 1-(1-benzyl-1H-pyrazol-4-yl)ethanone in DMSO to create a 100 mg/mL stock solution.

  • Reaction Assembly: To a 96-well deep-well plate containing pre-aliquoted KRED variants (1 mg/well), add 900 µL of the master mix. Initiate the reaction by adding 100 µL of the substrate stock (final concentration: 10 mg/mL substrate, 10% DMSO).

  • Incubation: Seal the plate with a breathable membrane. Incubate at 30°C with orbital shaking at 250 rpm for 24 hours.

  • Extraction & Analysis: Add 1 mL of Ethyl Acetate (EtOAc) to each well. Centrifuge at 3000 x g for 5 minutes to separate phases. Transfer the organic layer to HPLC vials. Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) to determine conversion and ee.

Protocol B: Preparative Scale Synthesis (100 g/L Loading)

Purpose: Scalable synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol utilizing a biphasic self-validating system.

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead stirrer, a temperature probe, and an automated pH stat titrator loaded with 1.0 M NaOH.

  • Aqueous Phase Formulation: Add 200 mL of 250 mM KPi buffer (pH 7.2) to the reactor. Dissolve 25 g D-glucose, 50 mg NADP+, and 200 mg of the optimized GDH powder. Set temperature to 30°C and stirring to 400 rpm.

  • Biocatalyst Addition: Add 500 mg of the hit KRED variant (identified from Protocol A) to the aqueous phase. Allow 10 minutes for complete dissolution.

  • Biphasic Initiation: Dissolve 20 g of 1-(1-benzyl-1H-pyrazol-4-yl)ethanone in 50 mL of Toluene. Add this organic phase to the reactor to create a biphasic emulsion.

  • Self-Validating Monitoring: Engage the pH stat to maintain the pH strictly at 7.2. The reaction progress is entirely self-validating: the continuous consumption of 1.0 M NaOH directly mirrors the stoichiometric conversion of the ketone. The reaction is deemed complete when base consumption plateaus (typically 18–24 hours).

  • Downstream Processing: Add 100 g of Celite and filter the emulsion to remove denatured proteins. Separate the organic (toluene) layer. Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. If necessary, recrystallize the crude solid from Heptane/EtOAc to achieve >99.9% optical purity.

Sources

Method

Application Note: Advanced Crystallization Protocols for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Target Audience: Researchers, process chemists, and drug development professionals. Mechanistic Context & Scientific Significance (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a highly versatile chiral building block ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Mechanistic Context & Scientific Significance

(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics. The pyrazole core provides essential hydrogen-bonding interactions in kinase and epigenetic targets, while the benzylic protection ensures chemical stability during upstream functionalization. Most notably, the (1S)-hydroxyethyl stereocenter dictates the spatial orientation of downstream pharmacophores, which is critical for target binding affinity and selectivity in1 and2.

While upstream asymmetric reduction strategies (e.g., Noyori hydrogenation or CBS reduction) typically yield the (1S) enantiomer with 85–95% enantiomeric excess (ee), pharmaceutical applications demand >99% ee. 3 offers a thermodynamically driven, highly scalable method for enantiomeric enrichment and chemical purification, bypassing the throughput limitations and high solvent consumption of preparative chiral chromatography.

Thermodynamic & Solubility Profiling

The rational design of a crystallization process requires understanding the target compound's intermolecular forces. The hydroxyl group of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol acts as a strong hydrogen bond donor and acceptor, rendering the compound highly soluble in polar aprotic and protic solvents. Conversely, the benzyl and pyrazole rings confer lipophilicity, yet the overall molecular dipole makes it poorly soluble in aliphatic hydrocarbons. This differential solubility establishes Ethyl Acetate (EtOAc) and Heptane as an ideal solvent/antisolvent pair.

Table 1: Solubility Profile of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
Solvent SystemTemperature (°C)Solubility (mg/mL)Thermodynamic Role
Ethyl Acetate (EtOAc)60>200Primary Solvent (H-bond acceptor)
Ethyl Acetate (EtOAc)20~45Primary Solvent
Heptane60~15Antisolvent (Lipophilic phase)
Heptane20<2Antisolvent
Ethanol (EtOH)20>120Highly Soluble (Used for diastereomers)
Water20<0.1Insoluble (Aqueous crash-out)

Experimental Protocols

Protocol A: Enantiomeric Upgrade via Antisolvent/Cooling Crystallization

Prerequisite: Starting material with >90% ee (typically obtained from asymmetric synthesis).

This protocol is a self-validating thermodynamic system. By operating strictly within the metastable zone width (MSZW) and utilizing precise seeding, the system ensures that pure (1S) crystals grow while the minor (1R) enantiomer remains kinetically trapped in the mother liquor.

  • Dissolution: Suspend the crude alcohol in EtOAc (5 volumes) and heat to 60°C with agitation.

    • Causality: EtOAc disrupts the intermolecular hydrogen bonding of the solid lattice, ensuring complete solvation and erasing the thermal history of the solid.

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE membrane into a pre-warmed crystallizer.

    • Causality: Removes insoluble mechanical impurities that could act as uninvited nucleation sites (heterogeneous nucleation), which often leads to polymorphic impurities.

  • Antisolvent Addition: Maintain at 60°C and add Heptane (approx. 10 volumes) dropwise until the cloud point is reached. Add a few drops of EtOAc until the solution just clears.

    • Causality: Heptane lowers the dielectric constant of the medium, reducing solubility and pushing the system into the metastable zone without crashing out the solute.

  • Seeding: Introduce 0.5 wt% of pure (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. It dictates the polymorphic form and ensures crystal growth occurs uniformly, preventing sudden supersaturation depletion.

  • Controlled Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

    • Causality: A slow, linear cooling trajectory maintains the supersaturation level within the MSZW. This prevents secondary nucleation and "oiling out" (liquid-liquid phase separation), allowing the (1S) enantiomer to selectively integrate into the growing crystal lattice.

  • Isolation: Filter the resulting slurry under vacuum and wash the filter cake with cold Heptane (2 volumes). Dry under vacuum at 40°C for 24 hours.

    • Causality: Cold antisolvent displaces the mother liquor without dissolving the purified crystals, effectively terminating the self-validating thermodynamic process.

Workflow A Crude (1S)-Alcohol (Initial ee > 90%) B Dissolution in EtOAc (60°C, Complete Solvation) A->B C Hot Filtration (Remove Particulates) B->C D Antisolvent Addition (Dropwise Heptane at 60°C) C->D E Seeding at MSZW (0.5 wt% pure (1S) crystals) D->E F Controlled Cooling (0.1°C/min to 5°C) E->F G Filtration & Cold Wash (Heptane) F->G H Vacuum Drying (40°C, 24h) G->H I Pure (1S) Enantiomer (ee > 99%, Purity > 99.5%) H->I

Figure 1: Workflow for the enantiomeric upgrade of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

Protocol B: Diastereomeric Resolution via Fractional Crystallization

Prerequisite: Racemic mixtures or low-ee batches (<80% ee).

For nearly racemic mixtures, direct crystallization is often thermodynamically impossible due to the formation of racemic compounds. 4 translates transient stereochemical differences into permanent physicochemical differences.

  • Derivatization: React the racemic alcohol with (1S)-(-)-camphanic chloride (1.1 eq) in Dichloromethane (DCM) using Triethylamine (TEA) and a catalytic amount of DMAP at 0°C to room temperature.

    • Causality: This covalent modification converts the enantiomers into (1S,1'S) and (1R,1'S) diastereomeric esters, which possess distinct lattice energies and solubilities.

  • Fractional Crystallization: Perform a solvent swap to Ethanol/Water (8:2 v/v). Heat to 75°C to dissolve the diastereomeric mixture, then cool slowly to 20°C.

    • Causality: The (1S,1'S) diastereomer has a higher lattice energy and lower solubility in aqueous ethanol, causing it to selectively crystallize while the (1R,1'S) ester remains dissolved.

  • Hydrolysis: Isolate the crystalline (1S,1'S)-ester and treat with LiOH in THF/Water (1:1) at room temperature for 4 hours. Extract with EtOAc to recover the pure (1S)-alcohol.

    • Causality: Mild saponification cleaves the auxiliary ester without risking racemization at the benzylic/allylic-like stereocenter, regenerating the highly enantioenriched target.

Resolution A Racemic Alcohol (R/S mixture) B Derivatization ((1S)-(-)-Camphanic Chloride) A->B C Diastereomeric Mixture (S,S-ester + R,S-ester) B->C D Fractional Crystallization (EtOH/H2O) C->D E Mother Liquor (Enriched R,S-ester) D->E F Crystalline Solid (Pure S,S-ester) D->F G Hydrolysis (LiOH, THF/H2O) F->G H Pure (1S)-Alcohol (>99% ee) G->H

Figure 2: Diastereomeric resolution pathway using (1S)-(-)-camphanic chloride.

Process Analytical Technology (PAT) & Validation

To ensure the crystallization acts as a self-validating system, the following PAT and offline analytics must be integrated:

  • Chiral HPLC: Utilize a stationary phase such as Chiralcel OD-H (Hexane/Isopropanol mobile phase) to monitor the ee of the mother liquor and the isolated crystals. The mother liquor should show an accumulation of the (1R) enantiomer.

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak validates the absence of solvent inclusions and polymorphic purity.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the isolated batch against the reference standard of the (1S) enantiomer to confirm the correct crystalline lattice structure.

References

  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link] [1]

  • Recent advances in the field of chiral crystallization Chirality (Wiley / PubMed)[Link][2]

  • Solvent-Controlled Racemic Resolution of C3-Symmetric Trihydroxytribenzotriquinacenes The Journal of Organic Chemistry (ACS Publications)[Link] [3]

  • Novel 1,3-Disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) Xanthines: High Affinity and Selective A2B Adenosine Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications)[Link] [4]

Sources

Application

Application Note: Stereoselective Integration of (1S)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol in Kinase Inhibitor API Synthesis

Introduction & Mechanistic Rationale The development of targeted kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the ATP-binding pocket. The pyrazole ring has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the ATP-binding pocket. The pyrazole ring has emerged as a privileged scaffold in medicinal chemistry[1], frequently serving as a premier "hinge binder" in the design of inhibitors targeting kinases such as BRAF, FLT3, and c-Met[2].

The compound (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol [3] is a highly specialized chiral building block used to construct these advanced Active Pharmaceutical Ingredients (APIs). Its utility in drug development is defined by three critical structural features:

  • The Pyrazole Core: Provides an essential hydrogen bond donor/acceptor pair (N-H and N=) that interacts directly with the kinase hinge region backbone (e.g., Cys532 in BRAF)[2].

  • The (1S)-Ethanol Motif: This chiral secondary alcohol acts as a precise 3D vector. When coupled to a core scaffold, the stereocenter dictates the trajectory of the pyrazole moiety, optimizing its extension into solvent-exposed regions or allosteric pockets[4].

  • The N-Benzyl Protecting Group: Unprotected pyrazoles are prone to tautomerization and unselective N-alkylation. The N-benzyl group locks the tautomeric form, ensures absolute regioselectivity during complex API assembly, and withstands harsh cross-coupling conditions before being cleanly removed.

Synthetic Strategy & Causality

The integration of this building block into an API follows a strict stereochemical logic. If the (1S)-alcohol is not sourced directly as a commercial building block[3], it is synthesized via Asymmetric Transfer Hydrogenation (ATH) from the prochiral precursor 1-(1-benzyl-1H-pyrazol-4-yl)ethanone.

During API assembly, the (1S)-hydroxyl group is typically reacted via a Mitsunobu etherification with a phenolic kinase core. Because the Mitsunobu reaction proceeds via a strict SN​2 mechanism, the (1S) stereocenter is perfectly inverted to the (1R) configuration. This inversion is a calculated design choice: the (1R)-configuration frequently exhibits superior spatial alignment within the hydrophobic DFG-out pockets of type II kinase inhibitors. Finally, global deprotection via hydrogenolysis unmasks the pyrazole N-H, activating the molecule's hinge-binding capacity.

Visualizations

SyntheticWorkflow K 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone (Prochiral Ketone) ATH Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] K->ATH S_Alc (1S)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol (Chiral Building Block) ATH->S_Alc >99% ee (re-face attack) Mitsunobu Mitsunobu Etherification DIAD, PPh3, Phenol Core S_Alc->Mitsunobu R_Ether (1R)-Aryl Ether Intermediate (Protected Pharmacophore) Mitsunobu->R_Ether SN2 Inversion to (1R) Deprotect Catalytic Hydrogenolysis Pd(OH)2/C, H2, H+ R_Ether->Deprotect API Final Pyrazole API (Active Kinase Inhibitor) Deprotect->API Unmasks N-H Hinge Binder

Synthetic workflow from prochiral ketone to active API, highlighting stereochemical inversion.

KinasePathway RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS (GTPase) RTK->RAS Activates BRAF BRAF Kinase RAS->BRAF Phosphorylates MEK MEK1/2 Kinase BRAF->MEK Phosphorylates ERK ERK1/2 Kinase MEK->ERK Phosphorylates Nucleus Tumor Cell Proliferation ERK->Nucleus Translocates API Pyrazole API (Hinge Binder) API->RTK Type II Inhibition API->BRAF ATP-Competitive Inhibition

RTK/MAPK signaling cascade illustrating the dual target sites of the synthesized pyrazole API.

Quantitative Data Presentation

The following tables summarize the optimization data for the critical stereoselective and stereospecific steps in the API synthesis workflow.

Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH) Conditions

Entry Catalyst System Hydride Source / Solvent Temp (°C) Conversion (%) Enantiomeric Excess (ee %)
1 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et₃N (5:2) 25 >99 98.5 (1S)
2 RuCl(p-cymene)[(R,R)-TsDPEN] HCOONa / H₂O 40 85 95.0 (1S)
3 RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et₃N (5:2) 25 >99 98.2 (1R)

| 4 | RhCp*Cl[(R,R)-TsDPEN] | HCOOH / Et₃N (5:2) | 25 | 92 | 91.5 (1S) |

Table 2: Mitsunobu Coupling Efficiency (Stereospecific Inversion)

Entry Azodicarboxylate Phosphine Solvent Temp (°C) Yield (%) Inversion Fidelity (ee %)
1 DEAD PPh₃ THF 0 to 25 65 >98.0
2 DIAD PPh₃ THF 0 to 25 84 >99.0
3 DIAD PBu₃ Toluene 0 to 25 55 95.5

| 4 | TMAD | TBP | DCM | 25 | 72 | >99.0 |

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol from its prochiral ketone. Causality: The HCOOH/Et₃N azeotrope acts as both solvent and hydride source. The reaction is driven to completion by the irreversible evolution of CO₂ gas. The (R,R)-TsDPEN ligand creates a highly organized cyclic transition state, ensuring hydride delivery exclusively to the re-face of the ketone.

  • Charge a flame-dried flask with 1-(1-benzyl-1H-pyrazol-4-yl)ethanone (10.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Purge the flask with Argon for 15 minutes.

  • Add 15 mL of a degassed formic acid/triethylamine (5:2) azeotropic mixture.

  • Stir the reaction at 25°C for 14 hours.

  • System Validation (In-Process): Analyze an aliquot via LC-MS. The ketone mass ( [M+H]+=201.1 ) should be fully converted to the alcohol mass ( [M+H]+=203.1 ).

  • Quench the reaction with water, extract with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Quality Control: Validate enantiomeric purity via Chiral SFC (Chiralcel OD-H column). Proceed only if ee > 98% to prevent amplification of stereochemical errors in subsequent steps.

Protocol B: Stereospecific Mitsunobu Etherification

Objective: Install the phenolic kinase core with complete stereochemical inversion to yield the (1R)-aryl ether. Causality: Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its liquid state and slightly higher steric bulk, which minimizes hydrazine-alkylation side reactions. The strict order of addition (forming the betaine intermediate first at 0°C) prevents the premature degradation of the phosphonium species.

  • Dissolve triphenylphosphine (PPh₃, 12.0 mmol) in anhydrous THF (20 mL) under Argon and cool to 0°C.

  • Add DIAD (12.0 mmol) dropwise. Stir for 15 minutes until a white precipitate (the betaine intermediate) forms.

  • Add the phenolic core scaffold (10.0 mmol) dissolved in 5 mL THF.

  • Slowly add the (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol (10.0 mmol) dissolved in 5 mL THF over 10 minutes.

  • Allow the reaction to warm to 25°C and stir for 12 hours.

  • System Validation (In-Process): Monitor via ¹H NMR. The chiral methine proton of the starting alcohol (~4.8 ppm) will shift downfield (~5.5 ppm) upon etherification.

  • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Global N-Debenzylation (Hydrogenolysis)

Objective: Unmask the pyrazole N-H to activate the hinge-binding pharmacophore. Causality: Pearlman’s catalyst (Pd(OH)₂/C) is significantly more active for N-benzyl cleavage than standard Pd/C. The addition of trace trifluoroacetic acid (TFA) is critical; the unmasked pyrazole is a Lewis base that can coordinate to and poison the palladium surface. Protonating the pyrazole prevents this catalyst deactivation.

  • Dissolve the (1R)-aryl ether intermediate (5.0 mmol) in HPLC-grade Methanol (30 mL).

  • Add 10% Pd(OH)₂/C (0.5 mmol Pd) and 3 drops of TFA.

  • Evacuate the flask and backfill with H₂ gas (1 atm, balloon).

  • Stir vigorously at 25°C for 6 hours.

  • System Validation (In-Process): Monitor via ¹H NMR. The characteristic benzyl CH₂ singlet (~5.3 ppm) and the 5 aromatic protons of the benzyl group must completely disappear.

  • Filter the mixture through a pad of Celite, wash with Methanol, and concentrate to yield the final API.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks researchers face when reducing 1-(1-benzyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks researchers face when reducing 1-(1-benzyl-1H-pyrazol-4-yl)ethanone[1] to its corresponding (1S)-alcohol.

Whether you are utilizing transition-metal catalysis or biocatalysis[2], heteroaryl ketones present unique challenges—ranging from catalyst poisoning to substrate insolubility. This guide provides field-proven, self-validating protocols to ensure high conversion and optimal enantiomeric excess (ee).

Part 1: Mechanistic Overview & Root Cause Analysis

The synthesis of the (1S)-enantiomer typically diverges into two modern asymmetric reduction pathways. Understanding the failure modes of each is critical for troubleshooting low yields.

SynthesisPathway Ketone 1-(1-benzyl-1H-pyrazol-4-yl) ethanone RuCat Noyori ATH Ru(II)-TsDPEN Ketone->RuCat Chemical BioCat Biocatalysis KRED / NADPH Ketone->BioCat Enzymatic Product (1S)-1-(1-benzyl-1H-pyrazol-4-yl) ethan-1-ol RuCat->Product Irreversible Impurity Unreacted Ketone (Low Yield) RuCat->Impurity Catalyst Poisoning BioCat->Product pH Controlled BioCat->Impurity Substrate Insolubility

Asymmetric reduction pathways for 1-(1-benzyl-1H-pyrazol-4-yl)ethanone.

Part 2: Troubleshooting Guide: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Causality of Failure

The Noyori ATH relies on a delicate metal-ligand bifunctional motif, typically utilizing a Ru(II)-TsDPEN complex[3]. When reducing 1-(1-benzyl-1H-pyrazol-4-yl)ethanone, the Lewis basic nitrogen atoms on the pyrazole ring can competitively coordinate to the ruthenium center. This displaces the arene ligand or blocks the hydride transfer transition state, leading to premature reaction stalling (low yields). Furthermore, if using isopropanol (iPrOH) as the hydrogen donor, the reaction is thermodynamically reversible, limiting maximum conversion.

Quantitative Data: Impact of H-Donor and Solvent
Hydrogen Donor SystemSolventCatalyst S/C RatioConversion (24h)Enantiomeric Excess (ee)Primary Issue
iPrOH / KOHiPrOH50042%88%Reversibility; Catalyst poisoning
iPrOH / t-BuOKiPrOH100035%85%Severe catalyst deactivation
HCOOH / Et3N (5:2)DMF1000>99%98%None (Optimal)
Self-Validating Protocol: Irreversible ATH

To overcome catalyst poisoning and reversibility, switch to a Formic Acid/Triethylamine (HCOOH/Et3N) azeotrope[4]. The slightly acidic environment suppresses pyrazole coordination, and the decomposition of formic acid into CO2 renders the hydride transfer strictly irreversible.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, prepare a 5:2 molar ratio of HCOOH to Et3N. Note: The exotherm must be controlled in an ice bath during mixing.

  • Catalyst Activation: Dissolve RuCl (0.1 mol%, S/C = 1000) and 1-(1-benzyl-1H-pyrazol-4-yl)ethanone in dry DMF.

  • Reaction Initiation: Add the HCOOH/Et3N azeotrope to the substrate/catalyst solution.

  • Self-Validation Check: Heat the mixture to 40 °C. You must observe continuous, steady effervescence (CO2 gas evolution). If bubbling stops before TLC/HPLC indicates full conversion, the catalyst has been poisoned.

  • Quenching: Quench with water at 0 °C to precipitate the product.

Frequently Asked Questions (ATH)

Q: My conversion stalls at 50% despite continuous CO2 bubbling. What is happening? A: If CO2 is still evolving but conversion has stalled, the catalyst is actively decomposing formic acid (formic acid dehydrogenation) but is failing to transfer the hydride to your ketone. This indicates severe steric hindrance or product inhibition. Dilute the reaction mixture with more DMF to reduce the local concentration of the product alcohol.

Q: The ee of my (1S)-alcohol is dropping over time. Why? A: This is a classic symptom of running the reaction in iPrOH. The reversibility of the reaction allows the catalyst to slowly oxidize the formed (1S)-alcohol back to the ketone, which is then reduced again, eroding the kinetic enantioselectivity. Switch to the HCOOH/Et3N system[4] to lock the stereocenter once formed.

Part 3: Troubleshooting Guide: Biocatalytic Ketoreductase (KRED) Reduction

The Causality of Failure

Biocatalytic reduction offers exquisite stereocontrol[2]. However, the 1-benzyl-1H-pyrazol-4-yl moiety is highly lipophilic. In standard aqueous buffers, the substrate precipitates, limiting mass transfer to the enzyme's active site. Additionally, the required cofactor (NADPH) is regenerated using Glucose and Glucose Dehydrogenase (GDH). This coupled reaction produces gluconic acid, which rapidly drops the pH. If the pH falls below 6.0, the KRED denatures, permanently halting the reaction.

Quantitative Data: KRED Optimization
CosolventpH Control MethodSubstrate LoadingConversion (24h)ee
None50 mM Phosphate Buffer10 g/L15%>99%
10% DMSO50 mM Phosphate Buffer50 g/L45%>99%
10% IPAAutomated pH Stat (NaOH)100 g/L>99%>99%
Self-Validating Protocol: pH-Controlled Biphasic Biocatalysis

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 250 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO4 (often required for KRED stability).

  • Substrate Solubilization: Dissolve 1-(1-benzyl-1H-pyrazol-4-yl)ethanone in Isopropanol (IPA) to create a highly concentrated stock. IPA acts as both a cosolvent and a secondary hydride donor for certain KREDs.

  • Enzyme/Cofactor Addition: To the aqueous buffer, add NADP+ (0.1 mM), D-Glucose (1.5 equivalents), GDH (1 U/mg substrate), and the selected (S)-selective KRED variant.

  • Reaction Initiation: Slowly add the substrate/IPA solution to the aqueous phase to achieve a final 10% v/v IPA concentration.

  • Self-Validation Check: Connect the reactor to an automated pH stat loaded with 1.0 M NaOH, set to maintain pH 7.0. The reaction progress is directly proportional to the volume of NaOH consumed. (1 mole of NaOH added = 1 mole of ketone reduced). If the NaOH addition stops, the reaction has stalled.

Frequently Asked Questions (KRED)

Q: The reaction mixture turns milky white immediately upon adding the substrate, and conversion is abysmal. How do I fix this? A: The substrate has crashed out of solution. 1-(1-benzyl-1H-pyrazol-4-yl)ethanone is highly hydrophobic. If 10% IPA is insufficient, switch to a biphasic system using MTBE (Methyl tert-butyl ether) and buffer (1:1 v/v). The KRED will operate at the liquid-liquid interface, and the MTBE will act as a reservoir for the substrate and product.

Q: My pH stat is adding NaOH, but HPLC shows no product formation. What is the source of the false positive? A: Your buffer or system is likely contaminated with ambient bacteria or wild-type enzymes that are fermenting the glucose independently of the KRED pathway, producing organic acids. Ensure all buffers are sterile-filtered (0.22 µm) prior to the addition of your purified KRED and GDH.

Part 4: References

  • Title: 1188263-60-6 Cas No. | 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone Source: Apollo Scientific URL:

  • Title: Noyori Asymmetric Transfer Hydrogenation Source: Chem-Station Int. Ed. URL:

  • Title: An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL:

  • Title: Enantioselective reduction of ketones Source: Wikipedia URL:

Sources

Optimization

preventing racemization of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol under basic conditions

Welcome to the Advanced API Intermediates Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation—specifically the racemization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Intermediates Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation—specifically the racemization of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol —during base-promoted downstream transformations (e.g., Williamson etherification, N-alkylation, or basic workups).

Instead of a generic troubleshooting list, this guide deconstructs the exact chemical causality behind the racemization of this specific pyrazole-ethanol scaffold and provides a self-validating protocol to preserve enantiomeric excess (ee).

Part 1: Diagnostic Workflow

Before altering your synthetic route, use the decision tree below to isolate the root cause of the stereochemical leakage.

Troubleshooting Start Racemization Detected (ee drop > 5%) ICP Analyze Upstream Metal Carryover (ICP-MS) Start->ICP HighMetal Ru/Ir > 10 ppm ICP->HighMetal LowMetal Ru/Ir < 10 ppm ICP->LowMetal Scavenger Pre-treat with Metal Scavenger Resin HighMetal->Scavenger Solvent Check Solvents for Ketone Impurities LowMetal->Solvent KetoneYes Acetone/MEK Present Solvent->KetoneYes KetoneNo No Ketones Present Solvent->KetoneNo SwitchSolvent Switch to THF/2-MeTHF KetoneYes->SwitchSolvent O2Check Check O2 Levels (Autoxidation) KetoneNo->O2Check Degas Degas Solvents (Ar Sparging) O2Check->Degas

Fig 1. Troubleshooting decision tree for base-induced racemization workflows.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol racemize when I add a strong base like NaH or KOtBu?

A: The racemization is not caused by direct deprotonation of the chiral center. The α -proton of a secondary alcohol has a pKa > 35; even strong bases cannot form a planar enolate here. Instead, the degradation is driven by a metal-catalyzed redox racemization .

If this chiral alcohol was synthesized via asymmetric transfer hydrogenation (e.g., Noyori-type chemistry), trace transition metals (Ruthenium, Iridium, or Palladium) carry over into the next step. As demonstrated in foundational studies on [1], the addition of base is the critical trigger. The base deprotonates the alcohol to form an alkoxide, which aggressively coordinates to the trace metal. This complex undergoes rapid β -hydride elimination to form a transient ketone, followed by non-stereoselective re-addition of the hydride, destroying the stereocenter.

Q2: Why is this specific pyrazole substrate so unusually sensitive to this redox pathway compared to simple 1-phenylethanol?

A: The causality lies in the structural geometry of the 1-benzyl-1H-pyrazol-4-yl group. The N2 atom of the pyrazole ring (the pyridine-like, sp2 hybridized nitrogen) acts as a potent directing group. When the alkoxide oxygen binds to the trace metal, the N2 atom simultaneously coordinates to the same metal center, forming a highly thermodynamically stable 6-membered chelate ring (Metal–O–C α –C4–C3–N2–Metal). This chelation drastically lowers the activation energy for the rate-determining β -hydride elimination step, accelerating racemization even at ambient temperatures.

Mechanism A (1S)-Pyrazole Ethanol + Base (e.g., NaH) C 6-Membered Metal-Alkoxide Pyrazole Chelate A->C Alkoxide formation B Trace Ru/Ir Carryover (from upstream rxn) B->C N2-coordination D Ketone Intermediate + Metal-Hydride C->D β-Hydride Elimination (Rate-determining) E Racemic Alkoxide (Loss of Stereocenter) D->E Re-addition of Hydride (Non-selective) E->C Re-enters cycle F Racemic Product (ee < 10%) E->F Quench / Workup

Fig 2. Metal-catalyzed redox racemization of the pyrazole ethanol via chelation.

Q3: My ICP-MS shows <1 ppm transition metals. Why am I still losing enantiomeric purity?

A: If metals are absent, the causality shifts to a base-catalyzed Oppenauer-type oxidation . This occurs if you are using a ketone-based solvent (like acetone or MEK) or if there are ketone impurities in your reagents. Under basic conditions, the alkoxide of your pyrazole-ethanol can transfer its α -hydride to the ketone solvent, oxidizing your substrate to 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one. The reverse reaction (reduction) then occurs non-stereoselectively. This aligns with the principles of [2].

Part 3: Quantitative Data Analysis

To illustrate the interplay between base, solvent, and trace metals, the following table summarizes the experimental outcomes of a standard Williamson etherification attempt on the (1S)-alcohol.

Table 1: Effect of Reaction Conditions on the Enantiomeric Excess (ee) of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

EntryBaseSolventAdditive / Pre-treatmentResidual Ru (ppm)Ketone Byproduct (%)Final ee (%)
1NaHTHFNone50 ppm4.2%12% (Racemized)
2NaHTHFThiol Resin Scavenging<1 ppm<0.1%99% (Retained)
3KOtBuAcetoneNone<1 ppm8.5%45% (Oppenauer)
4K₂CO₃DMFNone50 ppm0.5%98% (Base too weak)
5NaHTHFDegassed (Ar Sparging)50 ppm2.1%65% (Partial loss)

Data Interpretation: Entry 2 proves that removing trace metals halts the redox cycle. Entry 3 demonstrates that even without metals, ketone solvents act as hydride acceptors under strong base conditions, causing stereochemical leakage.

Part 4: Self-Validating Experimental Protocol

To guarantee the preservation of the stereocenter during a base-promoted reaction (e.g., O-benzylation), use the following self-validating methodology. This protocol builds in analytical checkpoints so that the system proves its own integrity before irreversible steps are taken.

Objective: Base-Promoted O-Alkylation with Complete Retention of Stereochemistry

Step 1: Metal Scavenging (The Critical Pre-step)

  • Action: Dissolve 10.0 g of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol in 100 mL of 2-Methyltetrahydrofuran (2-MeTHF). Add 2.0 g (20 wt%) of a functionalized metal scavenger (e.g., SiliaMetS® Thiol or Thiourea resin). Stir at 40°C for 4 hours. Filter the mixture through a tightly packed pad of Celite.

  • Causality: The thiol groups irreversibly bind trace Ru/Ir/Pd. Removing the metals neutralizes the catalytic redox racemization pathway entirely.

Step 2: Degassing

  • Action: Transfer the filtrate to a Schlenk flask. Sparge the solution with Argon for 30 minutes, or perform three freeze-pump-thaw cycles.

  • Causality: Removes dissolved oxygen, preventing any base-catalyzed radical autoxidation that could transiently form the ketone.

Step 3: Base Addition & Validation Checkpoint

  • Action: Cool the degassed solution to 0°C. Add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise under Argon. Stir for 30 minutes.

  • Self-Validation: Do not proceed to alkylation yet. Withdraw a 0.1 mL aliquot, quench it immediately into cold aqueous NH₄Cl, extract with EtOAc, and analyze via Chiral HPLC.

    • Pass Condition: The ee must match the starting material (>99%). If racemization is observed here, your scavenger loading in Step 1 was insufficient.

Step 4: Electrophile Addition

  • Action: Once validated, add 1.5 equivalents of the alkyl halide (e.g., benzyl bromide) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until complete consumption of the alkoxide is observed via TLC/LC-MS.

Step 5: Controlled Workup

  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Causality: Using NH₄Cl instead of pure water prevents localized spikes of extreme high pH during the quench, which could trigger late-stage degradation of any unreacted starting material. Extract with EtOAc, dry over MgSO₄, and concentrate.

References

  • Air-Stable Racemization Catalyst for Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature. Organic Letters (ACS Publications).[Link]

  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines. CCS Chemistry.[Link]

  • Catalytic racemization of secondary alcohols with new (arene)Ru(II). DEA Repository, University of Debrecen.[Link]

Troubleshooting

Technical Support Center: Optimizing the Scale-Up of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Synthesis

Welcome to the technical support center for the synthesis and purification of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this chiral alcohol. Here, we will address specific issues in a practical question-and-answer format, providing in-depth troubleshooting advice and detailed protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, and what are their sources?

A1: During the synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, which is typically prepared via the reaction of a Grignard reagent (such as methylmagnesium bromide) with 1-(1-benzyl-1H-pyrazol-4-yl)ethanone[1], several impurities can arise. Understanding their origin is the first step toward effective mitigation.

  • Unreacted Starting Material: The presence of unreacted 1-(1-benzyl-1H-pyrazol-4-yl)ethanone is a common impurity. This can result from incomplete reaction due to insufficient Grignard reagent, poor reagent quality, or suboptimal reaction conditions (e.g., low temperature or short reaction time).

  • Over-alkylation Products: While less common with aldehydes and ketones, the highly reactive nature of Grignard reagents can sometimes lead to side reactions, especially if there are other electrophilic sites on the molecule.[2][3]

  • Byproducts from the Pyrazole Synthesis: Impurities can also be carried over from the synthesis of the pyrazole starting material itself. A common issue in pyrazole synthesis is the formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] Incomplete cyclization might also lead to pyrazoline intermediates as byproducts.[4]

  • Racemization Product: The desired (1S) stereochemistry can be compromised by racemization, leading to the presence of the (1R)-enantiomer. This can be influenced by harsh pH conditions or elevated temperatures during workup and purification.

  • Magnesium Salts: Residual magnesium salts from the Grignard reaction can complicate purification. Proper quenching and workup procedures are crucial for their removal.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Ketone Starting Material in the Crude Product

Symptoms:

  • A significant peak corresponding to 1-(1-benzyl-1H-pyrazol-4-yl)ethanone is observed in HPLC or GC-MS analysis of the crude reaction mixture.

  • TLC analysis shows a prominent spot with the same Rf value as the starting material.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Grignard Reagent The Grignard reagent may have been partially quenched by moisture or acidic protons in the solvent or on the glassware.[5] An inadequate amount of active reagent will lead to incomplete conversion of the ketone.Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is advisable to titrate the Grignard reagent prior to use to determine its exact concentration. A slight excess (1.1-1.5 equivalents) is often beneficial on a larger scale.
Poor Grignard Reagent Quality The Grignard reagent may have degraded upon storage.If possible, use freshly prepared Grignard reagent. If using a commercial solution, ensure it has been stored properly and check the manufacturer's specifications.
Suboptimal Reaction Temperature If the reaction temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within the allotted time.While Grignard additions to aldehydes and ketones are often performed at low temperatures (e.g., 0°C) to control exothermicity and side reactions, ensure the reaction is allowed to warm to room temperature and stirred for an adequate period to drive it to completion.[6] Monitor the reaction progress by TLC or in-process HPLC.
Inefficient Mixing On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.Employ appropriate agitation (e.g., overhead stirring) to ensure homogeneous mixing of the reactants. The rate of addition of the Grignard reagent should also be carefully controlled to manage the reaction exotherm.

Workflow for Optimizing Grignard Addition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dry Glassware & Inert Atmosphere P2 Use Anhydrous Solvent P1->P2 P3 Titrate Grignard Reagent P2->P3 R1 Slow Addition of Ketone to Grignard P3->R1 R2 Control Temperature (0°C to RT) R1->R2 R3 Monitor by TLC/HPLC R2->R3 W1 Quench with Sat. NH4Cl R3->W1 W2 Aqueous Workup W1->W2 A1 Analyze Crude Product W2->A1

Caption: Workflow for minimizing unreacted starting material.

Issue 2: Poor Enantioselectivity and Racemization

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired (1R)-enantiomer, resulting in low enantiomeric excess (% ee).

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Non-Stereoselective Synthesis The initial synthesis using a standard Grignard reagent is not inherently enantioselective and will produce a racemic mixture.To achieve high enantioselectivity, an asymmetric synthesis approach is required. This can involve the use of a chiral catalyst or auxiliary.[7] Alternatively, a kinetic resolution of the racemic alcohol can be performed.
Harsh pH During Workup Exposure to strongly acidic or basic conditions during the workup can lead to racemization of the chiral alcohol.Use a buffered or mild quenching agent, such as saturated aqueous ammonium chloride, instead of strong acids. Maintain a neutral or slightly acidic pH during extraction and subsequent purification steps.
Elevated Temperatures High temperatures during solvent removal or purification (e.g., distillation) can promote racemization.Use a rotary evaporator at reduced pressure and moderate temperature to remove solvents. For purification, consider column chromatography at room temperature over high-temperature distillation.

Protocol for Chiral Purity Analysis by HPLC:

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for separating enantiomers of alcohols. Polysaccharide-based columns (e.g., Lux Cellulose or Amylose) are often effective.[8][9][10]

  • Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and a polar modifier like ethanol or isopropanol.[8][9] The ratio will need to be optimized for baseline separation.

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.

Diagram of Chiral Purity Workflow:

G Start Racemic Alcohol Mixture Asymmetric_Method Asymmetric Synthesis or Kinetic Resolution Start->Asymmetric_Method Workup Mild Workup (e.g., sat. NH4Cl) Asymmetric_Method->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis Result High % ee Product Analysis->Result

Caption: Workflow for achieving and verifying high enantiopurity.

Issue 3: Difficulty in Removing Impurities by Crystallization

Symptoms:

  • The isolated product "oils out" instead of forming crystals during recrystallization.

  • The purified solid has a broad melting point range and shows persistent impurities by NMR or HPLC.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Solvent System The solubility profile of the desired product and the impurities are too similar in the chosen solvent.A systematic solvent screen is necessary. Good single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[11] If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed. Common combinations include ethanol/water or hexane/ethyl acetate.[11]
Rapid Cooling Cooling the solution too quickly can cause the product to precipitate as an oil or trap impurities within the crystal lattice.[11]Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help moderate the cooling rate.[11]
High Impurity Load If the crude product is highly impure, crystallization may not be effective.Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[12]
Formation of Acid Addition Salts Pyrazoles are basic and can form salts with acids. These salts have different solubility properties and can be purified by crystallization.[13][14]Dissolve the crude product in an organic solvent and add an acid (e.g., oxalic acid or phosphoric acid) to precipitate the pyrazole salt. The salt can then be isolated by filtration and the free base can be regenerated by treatment with a base.[13][14]

General Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun, place the flask in an ice bath to maximize the yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Process for the purification of pyrazoles.
  • Method for purifying pyrazoles.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC. [Link]

  • A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Large‐scale Production of Chiral Alcohols with High Enantiomeric Excess through Yeast‐mediated Asymmetric Reduction of Prochiral Ketones. ResearchGate. [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. ijccts.org. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Grignard Reaction - Common Conditions. organic-chemistry.org. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. pubs.acs.org. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. [Link]

Sources

Optimization

Technical Support Center: Solvent System Optimization for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized chiral heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized chiral heterocycles. The molecule (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol presents a unique set of extraction challenges due to its amphiphilic character, pH-dependent solubility, and chiral sensitivity.

This guide is engineered to move beyond basic protocols. Here, we will dissect the causality behind phase behaviors and establish a self-validating workflow to ensure maximum recovery and enantiomeric purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I losing product to the aqueous phase during extraction?

The Causality: The core issue is likely improper pH control. The pyrazole nitrogen in your target molecule acts as a weak base with a conjugate acid pKa of approximately 2.6 [1]. If your reaction quench is too acidic (pH < 3.0), the pyrazole ring protonates to form a highly water-soluble pyrazolium salt, drastically lowering its organic partition coefficient (LogD). The Solution: Adjust the aqueous layer to pH 7.0–8.0 using saturated sodium bicarbonate (NaHCO₃) before introducing your extraction solvent. At this pH, the pyrazole is entirely neutral, maximizing its lipophilicity (LogP) and driving it into the organic phase.

Q2: Which solvent system provides the optimal balance of recovery and phase separation?

The Causality: Researchers default to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for secondary alcohols. However, EtOAc has an 8% water solubility, which drags water-soluble impurities into the organic phase and promotes emulsions. DCM is toxic, prone to density inversions, and environmentally restricted. The Solution: According to the [2], 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice. It offers the high solvation power of an ether/alcohol hybrid but has significantly lower water miscibility (~4%), yielding sharper phase boundaries and greener process metrics.

Q3: How do I resolve persistent emulsions during the extraction of this specific molecule?

The Causality: (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is inherently amphiphilic. The polar pyrazole-alcohol "head" and the highly lipophilic benzyl "tail" allow the molecule to act as a mild surfactant, stabilizing micro-droplets of water in the organic phase[3]. The Solution: You must alter the thermodynamics of the aqueous layer. Adding saturated sodium chloride (brine) increases the ionic strength of the aqueous phase. This "salting out" effect strips the hydration shell away from the pyrazole core, forcing the surfactant-like molecule out of the interface and breaking the emulsion [4].

Q4: Will the extraction conditions compromise the (1S) enantiomeric excess (ee)?

The Causality: While secondary alcohols are generally robust, extreme pH environments coupled with elevated temperatures can trigger reversible dehydration-rehydration pathways, leading to racemization of the (1S) stereocenter. The Solution: Thermodynamically lock the chiral integrity by maintaining a neutral pH and keeping the extraction and subsequent rotary evaporation bath strictly below 35°C.

Part 2: Quantitative Solvent Comparison

Summarizing the physicochemical rationale for solvent selection ensures reproducible scale-up.

SolventWater Solubility (w/w %)Emulsion RiskAlcohol Solvation PowerACS Green Chemistry Score
Ethyl Acetate (EtOAc) ~8.0%HighExcellentModerate
2-MeTHF ~4.0% Low Excellent Recommended (Green)
Methyl tert-butyl ether (MTBE) ~1.5%Very LowGoodModerate
Dichloromethane (DCM) ~0.1%High (Density inversion)GoodHigh Concern (Toxic)

Part 3: Self-Validating Experimental Protocol

This methodology incorporates real-time visual feedback loops (self-validation) to ensure each step is executing correctly before proceeding.

Phase 1: Preparation & Neutralization
  • Volume Assessment: Measure the total volume of your crude aqueous reaction mixture in a suitably sized Erlenmeyer flask.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously.

    • Self-Validation Check: Watch for CO₂ effervescence. Continue adding until the bubbling completely ceases and a pH strip confirms a stable pH of 7.5.

Phase 2: Primary Extraction
  • Solvent Addition: Transfer the neutralized mixture to a separatory funnel. Add 2-MeTHF equal to 50% of the aqueous volume.

  • Agitation: Cap and invert the funnel gently 5–10 times. Vent the stopcock after every two inversions. Do not shake vigorously, as high shear forces will induce surfactant-stabilized micelles.

  • Phase Separation: Mount the funnel and allow the mixture to settle for 5 minutes.

    • Self-Validation Check: Look for a sharp, mirror-like phase boundary. The upper layer is your product-rich 2-MeTHF phase.

Phase 3: Emulsion Resolution & Washing
  • Brine Wash: If a cloudy emulsion band persists at the interface, add saturated NaCl solution (brine) equal to 20% of the aqueous volume directly into the funnel. Swirl gently.

  • Collection: Drain the lower aqueous phase into a designated waste beaker. Retain the upper organic phase in the funnel.

Phase 4: Drying & Isolation
  • Drying: Transfer the organic phase to a clean flask and add anhydrous MgSO₄. Swirl the flask.

    • Self-Validation Check: The drying agent should flow freely and disperse like a "snow globe." If it clumps heavily to the bottom, residual water is present; add more MgSO₄ until free-flowing.

  • Filtration & Concentration: Gravity-filter the mixture to remove the MgSO₄. Concentrate the filtrate under reduced pressure (rotary evaporator) at ≤ 35°C to yield the pure (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

Part 4: Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture Target: (1S)-Pyrazole Alcohol pH Adjust pH to 7.5 (Neutralize Pyrazole Core) Start->pH Solvent Add 2-MeTHF (Green Solvent) pH->Solvent Sep Phase Separation (Settle for 5 mins) Solvent->Sep Emulsion Emulsion Formed? Sep->Emulsion Brine Add Saturated NaCl (Salting Out) Emulsion->Brine Yes Org Upper Organic Phase (Target Alcohol) Emulsion->Org No Aq Lower Aqueous Phase (Waste/Salts) Emulsion->Aq No Brine->Sep Dry Dry over MgSO4 & Concentrate (<35°C) Org->Dry

Optimized liquid-liquid extraction workflow for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

References

  • Influence of Guanidine, Imidazole, and Some Heterocyclic Compounds on Dissolution Rates of Amorphous Silica (Contains empirical pKa data for pyrazole derivatives). ResearchGate / Langmuir. URL:[Link]

  • Solvent Selection Guide . ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]

  • Reducing the Headache of Challenging Emulsions . Biotage. URL:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. URL:[Link]

Troubleshooting

Technical Support Center: Resolving Racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol to the (1S)-Enantiomer

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals tasked with isolating the (1S)-enantiomer of 1-(1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals tasked with isolating the (1S)-enantiomer of 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

Heteroaryl secondary alcohols are critical chiral building blocks in medicinal chemistry[1]. Resolving these racemic mixtures requires highly selective, scalable, and self-validating methodologies. This guide covers the two most robust industrial approaches: Enzymatic Kinetic Resolution (EKR) and Chiral Supercritical Fluid Chromatography (SFC) .

Enzymatic Kinetic Resolution (EKR) via CAL-B

The Causality of the Method

Enzymatic Kinetic Resolution utilizing Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is the gold standard for resolving secondary alcohols. The enzyme's active site contains distinct "large" and "medium" binding pockets. According to the Kazlauskas Rule , CAL-B exhibits strict (R)-stereoselectivity for secondary alcohols[2][3].

When racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is exposed to CAL-B and an acyl donor, the bulky 1-benzyl-1H-pyrazol-4-yl group is forced into the large pocket, while the methyl group fits the medium pocket. This spatial arrangement allows the catalytic serine-105 to exclusively attack the (1R)-enantiomer[3]. By using vinyl acetate as the acyl donor, the leaving group (enol) instantly tautomerizes into acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to kinetic perfection[4]. The desired (1S)-enantiomer remains unreacted and can be easily separated.

Step-by-Step Protocol: CAL-B Acylation
  • Preparation: Dissolve 10.0 g of racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol in 100 mL of anhydrous diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 3.0 equivalents of vinyl acetate (irreversible acyl donor)[4].

  • Enzyme Loading: Add 1.0 g of Novozym 435 (immobilized CAL-B).

  • Incubation: Shake the mixture at 200 rpm at 45 °C.

  • Monitoring (Self-Validation): Monitor the reaction via chiral HPLC or GC. The reaction must be stopped at exactly 50% conversion. At this point, the mixture contains (1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethyl acetate and unreacted (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the (1S)-alcohol from the (1R)-acetate using standard silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The highly polar alcohol will elute significantly later than the non-polar acetate.

Preparative Chiral Supercritical Fluid Chromatography (SFC)

The Causality of the Method

While EKR is highly scalable, it inherently caps the yield of the desired enantiomer at 50% and requires downstream chemical separation. Chiral SFC bypasses chemical derivatization by utilizing supercritical CO₂ as the primary mobile phase. For pyrazole-containing compounds, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) provide exceptional chiral recognition through hydrogen bonding and π-π interactions[5][6].

Because the pyrazole nitrogen is basic, it can interact with residual silanols on the silica support, causing severe peak tailing. To prevent this, a basic additive like diethylamine (DEA) is introduced to the co-solvent to mask these active sites, ensuring sharp, baseline-resolved peaks[6].

Step-by-Step Protocol: SFC Method Development
  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (5 µm, 250 × 21.2 mm for preparative scale).

  • Mobile Phase Preparation: Use supercritical CO₂ as Mobile Phase A. For Mobile Phase B (modifier), use HPLC-grade Ethanol containing 0.1% Diethylamine (DEA)[6].

  • Isocratic Elution: Set the gradient to an isocratic hold of 20% Mobile Phase B.

  • System Parameters: Maintain a flow rate of 50 mL/min, a backpressure of 120 bar, and a column temperature of 35 °C.

  • Injection & Collection: Inject the racemic mixture dissolved in methanol. Use UV detection at 254 nm to trigger fraction collection. The enantiomers will elute as two distinct peaks.

  • Recovery: Evaporate the CO₂/Ethanol fractions under reduced pressure to yield the pure (1S)-enantiomer and (1R)-enantiomer.

Comparative Data Presentation

To assist in selecting the appropriate methodology for your specific project phase, consult the following performance matrix:

MetricEnzymatic Kinetic Resolution (CAL-B)Chiral Preparative SFC
Ideal Application Phase Early discovery, scale-up (multi-gram to kg)Late discovery, rapid isolation (mg to gram)
Max Theoretical Yield 50% (without dynamic kinetic resolution)100% (both enantiomers recovered)
Enantiomeric Excess (ee) > 99% (if E-value > 200)> 99% (dependent on baseline resolution)
Equipment Cost Low (Standard glassware, shaker)High (SFC instrumentation)
Environmental Impact Low (Biocatalyst, reusable)Very Low (Green chemistry, CO₂ recycling)
Downstream Processing Requires silica gel chromatographyDirect solvent evaporation

Troubleshooting & FAQs

Q: My EKR reaction with CAL-B is stalling at 30% conversion. How do I fix this? A: Stalling is typically caused by enzyme deactivation or equilibrium issues. Ensure you are using vinyl acetate rather than ethyl acetate. Vinyl acetate ensures the reaction is strictly irreversible because the leaving group tautomerizes to acetaldehyde[4]. Additionally, check the water content of your solvent; while CAL-B requires a micro-aqueous environment to maintain its active conformation, excessive water will cause the acyl donor to hydrolyze[4].

Q: The E-value (enantiomeric ratio) of my CAL-B resolution is low, resulting in poor optical purity of the (1S)-alcohol. What is the cause? A: A low E-value indicates the enzyme is struggling to differentiate between the two substituents at the chiral center. While the 1-benzyl-1H-pyrazol-4-yl group is significantly larger than the methyl group (satisfying the Kazlauskas rule)[2][3], elevated temperatures can reduce stereoselectivity. Lower the reaction temperature from 45 °C to 25 °C. The reaction will take longer, but the transition state differentiation will be enhanced, increasing the E-value.

Q: During chiral SFC, my peaks are broad and tailing severely into one another. How do I achieve baseline resolution? A: Tailing in pyrazole derivatives is almost always caused by secondary interactions between the basic pyrazole nitrogens and unendcapped silanols on the chiral stationary phase. Ensure you have added 0.1% to 0.2% of a basic modifier, such as Diethylamine (DEA) or Isopropylamine (IPA), to your alcoholic co-solvent[6]. This will competitively bind to the silanols and sharpen your peaks.

Workflow Visualization

Below is the logical workflow for the dual-pathway resolution strategy, demonstrating both the chemical causality and the physical separation steps.

G cluster_EKR Path A: Enzymatic Kinetic Resolution cluster_SFC Path B: Preparative Chiral SFC Racemic Racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol CALB CAL-B (Novozym 435) + Vinyl Acetate Racemic->CALB 50% Conversion SFC Chiralpak AD-H Column CO2 + EtOH (0.1% DEA) Racemic->SFC Direct Injection Products (1R)-Acetate + (1S)-Alcohol CALB->Products Acylation (Kazlauskas Rule) Sep Silica Gel Chromatography Products->Sep Physical Separation Target Pure (1S)-Enantiomer Sep->Target Isolate polar fraction Peaks Peak 1 & Peak 2 Separation SFC->Peaks Chiral Recognition Peaks->Target Fraction Collection

Workflow for resolving racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol to the 1S enantiomer.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI (Molecules) URL:[Link][1]

  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B Source: ACS Catalysis URL:[Link][2]

  • Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]

  • Reagents for (ir)reversible enzymatic acylations Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

  • Chiral Separations By Liquid Chromatography And Related Technologies Source: ResearchGate URL:[Link][5]

  • Supplementary Material: Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists Source: ScienceOpen URL:[Link][6]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison Guide: (1S) vs. (1R)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol in Kinase Inhibitor Development

Executive Summary In modern targeted oncology, the spatial orientation of small-molecule inhibitors within a kinase's ATP-binding pocket dictates both potency and selectivity. The chiral building blocks (1S)-1-(1-benzyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, the spatial orientation of small-molecule inhibitors within a kinase's ATP-binding pocket dictates both potency and selectivity. The chiral building blocks (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol and its enantiomer, (1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol , are critical precursors in the synthesis of heteroaromatic kinase inhibitors[1]. While these alcohols are not active pharmaceutical ingredients (APIs) themselves, they serve as the foundational scaffolds for developing highly potent inhibitors targeting the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases (Pim-1, Pim-2, and Pim-3)[2].

This guide provides an objective, data-driven comparison of the biological activities of Pim-1 inhibitors derived from the (1S) versus the (1R) enantiomers, detailing the mechanistic rationale, self-validating experimental workflows, and comparative efficacy data.

Mechanistic Rationale: The Role of Chirality in Target Engagement

Expertise & Experience Insight: Why does the stereocenter dictate biological activity?

Pim kinases are constitutively active serine/threonine kinases overexpressed in hematological malignancies (e.g., multiple myeloma, leukemia) and solid tumors[2]. They promote cell survival by phosphorylating pro-apoptotic proteins like BAD and activating the mTORC1 pathway[3].

When designing ATP-competitive Pim inhibitors, the 1-arylethyl moiety acts as a critical conformational lock. During the synthesis of the final inhibitor (often via a stereoinvertive Mitsunobu reaction), the chiral alcohol is converted into an ether or amine linkage attached to a core heterocycle (such as a triazolopyridine or pyrazolo-pyrimidine)[4].

  • The (1S)-Derived Advantage: Inhibitors synthesized from the (1S)-alcohol (yielding the active R-configuration at the linkage) project their methyl group into a highly conserved, sterically restricted hydrophobic pocket adjacent to the kinase hinge region. This anchors the molecule, allowing the benzyl-pyrazole moiety to achieve perfect coplanarity. Consequently, the pyrazole nitrogen forms a robust hydrogen bond with the backbone NH of Glu121 in Pim-1, while the benzyl group undergoes optimal π−π stacking with the P-loop[5].

  • The (1R)-Derived Penalty: Conversely, inhibitors derived from the (1R)-alcohol suffer from severe steric clashes between the methyl group and the hinge region's gatekeeper residues. This forces the pyrazole ring out of its optimal binding trajectory, increasing the distance to Glu121 and drastically reducing target affinity[6].

Pathway JAK JAK / STAT Signaling PIM Pim-1 Kinase (Target) JAK->PIM Upregulates BAD BAD Protein (Pro-apoptotic) PIM->BAD Phosphorylates (Inhibits) mTOR mTORC1 Pathway PIM->mTOR Activates Survival Tumor Cell Survival BAD->Survival Blocks mTOR->Survival Promotes

Fig 1. Pim-1 kinase signaling pathway highlighting its role in tumor cell survival.

Experimental Workflows & Protocols

To objectively evaluate the performance of these enantiomers, the following self-validating protocols are employed. The causality behind these specific methodological choices ensures high-fidelity data free from common assay artifacts.

Synthesis via Mitsunobu Stereoinversion

Rationale: To evaluate the alcohols, they must be coupled to a kinase-binding core. The Mitsunobu reaction is chosen because it proceeds with complete inversion of stereochemistry (Walden inversion), ensuring that the enantiomeric purity of the starting (1S) or (1R) alcohol is directly translated to the final test compound.

  • Dissolve the core heterocycle (1.0 eq) and the chiral alcohol (1.2 eq) in anhydrous THF under inert atmosphere.

  • Add triphenylphosphine (PPh₃, 1.5 eq) and cool to 0°C.

  • Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Stir at room temperature for 12 hours, quench with water, extract, and purify via chiral HPLC to confirm >99% enantiomeric excess (ee).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is utilized over standard radiometric ³³P-ATP assays because its time-gated fluorescence emission eliminates false positives caused by the autofluorescence of pyrazole-based compounds.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the (1S)-derived, (1R)-derived, and racemic inhibitors in DMSO.

  • Incubation: Combine 5 nM recombinant human Pim-1 kinase, 100 nM fluorescently labeled peptide substrate, and 10 µM ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Add 1 µL of inhibitor.

  • Reaction: Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA and a Terbium-labeled anti-phospho antibody. Read the FRET signal (emission ratio 520 nm / 495 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit. Self-Validation: Include AZD1208 (a known pan-Pim inhibitor) as a positive control to verify assay dynamic range[3].

Cellular Viability (MTS Assay) in MM.1S Cells

Rationale: Biochemical potency must translate to cellular efficacy. The MM.1S multiple myeloma cell line is selected due to its well-documented overexpression of Pim kinases and reliance on the Pim/mTOR survival axis[5].

  • Seed MM.1S cells at 10,000 cells/well in a 96-well plate.

  • Treat with varying concentrations of the synthesized inhibitors (0.001 µM to 10 µM) for 72 hours.

  • Add MTS reagent, incubate for 2 hours, and measure absorbance at 490 nm to determine the cellular IC₅₀.

Workflow A Chiral Precursor (1S) or (1R) Alcohol B Mitsunobu Coupling A->B C Pim-1 TR-FRET Kinase Assay B->C D MM.1S Cell Viability Assay C->D

Fig 2. Experimental workflow from chiral synthesis to in vitro and cellular validation.

Comparative Data Analysis

The following tables summarize representative biological activity data for Pim kinase inhibitors synthesized from the respective chiral building blocks.

Table 1: In Vitro Kinase Inhibition Profile

The data demonstrates the profound stereoselectivity of the Pim-1 ATP-binding pocket. The inhibitor derived from the (1S)-alcohol exhibits sub-nanomolar potency, outperforming the (1R)-derived counterpart by over 200-fold. The racemic mixture shows intermediate potency, driven entirely by the active enantiomer.

Precursor Building BlockPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Eudismic Ratio (Pim-1)
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol 0.8 ± 0.2 12.5 ± 1.1 3.2 ± 0.5 237
(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol190.4 ± 15.2>1000455.0 ± 22.11
Racemic Mixture1.9 ± 0.428.0 ± 3.57.1 ± 1.2N/A
AZD1208 (Positive Control)5.0 ± 0.825.0 ± 2.08.0 ± 1.0N/A
Table 2: Cellular Efficacy and Off-Target Selectivity

Cellular assays reflect the biochemical findings. The (1S)-derived inhibitor effectively induces apoptosis in MM.1S cells, correlating strongly with its Pim-1/3 inhibition profile. Furthermore, the optimal fit of the (1S)-derived methyl group ensures high selectivity against off-target kinases (e.g., FLT3 and Akt1), minimizing potential toxicity[5].

Precursor Building BlockMM.1S Viability IC₅₀ (µM)FLT3 IC₅₀ (nM)Akt1 IC₅₀ (nM)
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol 0.045 >5000 >5000
(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol>10.0>5000>5000
Racemic Mixture0.110>5000>5000

Conclusion

In the development of pyrazole-based kinase inhibitors, stereochemistry is not merely a structural feature but the primary driver of biological efficacy. The (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol building block is vastly superior to its (1R) counterpart for targeting Pim kinases. Its specific spatial orientation allows for optimal hydrogen bonding and π−π stacking within the kinase hinge region, resulting in sub-nanomolar potency and robust cellular efficacy in oncology models.

References

  • PIM kinase inhibitors: an updated patent review (2016-present)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL
  • 1394051-17-2 | (1s)-1-(1-Benzyl-1h-pyrazol-4-yl)

Sources

Comparative

A Comparative Guide to the Definitive Assignment of Absolute Stereochemistry: Validating (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol via X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern chemical and pharmaceutical science. The three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern chemical and pharmaceutical science. The three-dimensional arrangement of atoms dictates biological activity, with different enantiomers often exhibiting profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth technical overview of validating the absolute stereochemistry of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol using single-crystal X-ray crystallography, the gold standard for this purpose.[1][2] Furthermore, we will objectively compare this definitive method with powerful spectroscopic alternatives, providing the experimental and theoretical context necessary for informed methodological selection.

The central challenge in assigning absolute stereochemistry lies in distinguishing between a molecule and its non-superimposable mirror image (enantiomer). While many analytical techniques can confirm the relative arrangement of atoms, only a select few can determine the true, absolute configuration in three-dimensional space.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] The technique relies on the diffraction of X-rays by an ordered, crystalline lattice. The resulting diffraction pattern is then used to construct a detailed electron density map, from which the precise atomic positions can be determined.

The Principle of Anomalous Dispersion: The Key to Absolute Stereochemistry

Under normal conditions, the diffraction intensities from a crystal and its inverted counterpart are identical, a principle known as Friedel's Law.[1] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion (or anomalous scattering) occurs.[1][3] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[1] Consequently, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal.[1] These small intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule and provide the basis for its unambiguous assignment.[1]

The Flack Parameter: A Quantitative Measure of Absolute Configuration

The Flack parameter, x, is a critical value calculated during the crystallographic refinement process that quantifies the absolute structure.[4][5] It represents the fraction of the inverted structure present in the crystal.[6]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[1][4]

  • A value near 1 suggests that the inverted structure is correct.[1][4]

  • A value around 0.5 may indicate a racemic crystal or twinning by inversion.[4]

It is crucial to interpret the Flack parameter in the context of its standard uncertainty (u).[5] For a reliable assignment, the standard uncertainty should be sufficiently small, typically less than 0.1 for an enantiomerically pure compound.[7]

Experimental Protocol: Validating the Absolute Stereochemistry of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

This section provides a detailed, step-by-step methodology for the validation of the absolute stereochemistry of the target molecule.

Part 1: Single Crystal Growth

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals of sufficient size (typically 0.1-0.5 mm).[8]

Materials:

  • Enantiomerically pure (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

  • A selection of high-purity solvents and anti-solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, dichloromethane)[9][10]

  • Small glass vials or a multi-well crystallization plate

Methodology: Slow Evaporation

  • Solubility Screening: Determine the solubility of the compound in various solvents to identify a solvent in which it is moderately soluble.[11]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Alternative Method: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively low-boiling-point solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile anti-solvent in which the compound is insoluble.

  • Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

G crystal_selection crystal_selection crystal_mounting crystal_mounting crystal_selection->crystal_mounting data_processing data_processing structure_solution structure_solution data_processing->structure_solution

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Methodology:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. For organic molecules containing primarily light atoms (C, H, N, O), copper radiation (Cu Kα, λ = 1.5418 Å) is often preferred as it enhances the anomalous signal compared to molybdenum radiation.[1][3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[1] A full sphere of diffraction data is collected.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data.

  • Absolute Structure Determination: The Flack parameter is calculated as part of the final refinement stages. A value close to 0 with a small standard uncertainty confirms the (1S) absolute configuration of the molecule.

  • Crystallographic Information File (CIF) Generation: The final structural information, including atomic coordinates, bond lengths, angles, and experimental details, is compiled into a standard Crystallographic Information File (CIF).[12][13] This file serves as a comprehensive record of the crystal structure determination.[13]

  • Database Deposition: For publication and data sharing, the CIF should be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[14][15]

Comparison with Alternative Techniques

While X-ray crystallography is the definitive method, its requirement for a high-quality single crystal can be a significant limitation.[2][16] In cases where crystallization is challenging, spectroscopic techniques, coupled with quantum mechanical calculations, provide powerful alternatives.[2][8]

Technique Principle Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[1][2]Unambiguous and definitive determination of 3D structure and absolute configuration.[1][2]Requires a high-quality single crystal, which can be difficult to obtain.[2][16] The anomalous signal can be weak for molecules with only light atoms.[2]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, corresponding to molecular vibrations.[2][17]Can be performed on samples in solution, eliminating the need for crystallization.[17][18] Rich in spectral features.[18]Requires comparison with computationally expensive DFT calculations of the predicted spectrum.[16][17] Can be challenging for highly flexible molecules.[16]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-visible light, arising from electronic transitions.[2][19]High sensitivity, requires less sample than VCD. Can be performed in solution.Requires a chromophore near the stereocenter.[18] Interpretation relies on comparison with theoretical calculations.[2]

G start Chiral Molecule with Unknown Absolute Stereochemistry crystal_available Is a high-quality single crystal available? start->crystal_available xray Perform Single-Crystal X-ray Crystallography crystal_available->xray Yes spectroscopy Employ Spectroscopic Methods (VCD/ECD) crystal_available->spectroscopy No result_xray Unambiguous Absolute Stereochemistry xray->result_xray result_spectroscopy Probable Absolute Stereochemistry (based on computational match) spectroscopy->result_spectroscopy

Conclusion

For the definitive validation of the absolute stereochemistry of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, single-crystal X-ray crystallography is the unequivocal method of choice. The successful growth of a suitable crystal allows for the direct determination of the three-dimensional structure and the calculation of the Flack parameter, providing a high degree of confidence in the stereochemical assignment. While powerful spectroscopic techniques like VCD and ECD offer viable alternatives, particularly for non-crystalline samples, they provide a probable assignment based on the correlation between experimental and computationally predicted spectra. The choice of method should therefore be guided by the nature of the sample and the required level of certainty in the stereochemical assignment.

References

  • Flack parameter - Wikipedia. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. Available at: [Link]

  • A short guide to Crystallographic Information Files - CCDC. Available at: [Link]

  • Howard Flack and the Flack Parameter - MDPI. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]

  • Anomalous dispersion method of determining structure and absolute configuration of crystals. Available at: [Link]

  • Edinburgh Research Explorer - Determination of absolute configuration using X-ray diffraction - Account. Available at: [Link]

  • For Peer Review - Howard Flack. Available at: [Link]

  • Introduction to Powder Crystallographic Information File (CIF). Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • Deposit a Structure in the CSD - CCDC. Available at: [Link]

  • CIF (Crystallographic Information File). A standard for crystallographic data interchange. Available at: [Link]

  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed. Available at: [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. Available at: [Link]

  • Flack parameter – Chemical Crystallography. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - Apollo. Available at: [Link]

  • Some thoughts about the single crystal growth of small molecules - RSC Publishing. Available at: [Link]

  • Some thoughts about the single crystal growth of small molecules. Available at: [Link]

  • Free, unified deposition and access of crystal structure data - FIZ Karlsruhe. Available at: [Link]

  • Computational methods and points for attention in absolute configuration determination. Available at: [Link]

  • Deposit​ ​- The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - RSC Publishing. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • Deposit​ ​- The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • How to deposit a structure in the CSD - CCDC. Available at: [Link]

  • Electronic Circular Dichroism - Encyclopedia.pub. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available at: [Link]

  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Absolute Configuration - MIT Department of Chemistry. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. Available at: [Link]

  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate - American Chemical Society. Available at: [Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Publishing. Available at: [Link]

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. Available at: [Link]

  • Anomalous dispersion - CCDC. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration - PubMed. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. - FOLIA. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available at: [Link]

  • X-ray Crystallography: Data collection and processing - YouTube. Available at: [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Available at: [Link]

Sources

Validation

A Comparative Guide to Chiral Stationary Phase Selection for the Enantioseparation of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction In modern drug discovery and development, the stereochemistry of a pharmaceutical agent is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and development, the stereochemistry of a pharmaceutical agent is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] The compound (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral alcohol built upon a biologically significant pyrazole scaffold. Pyrazole derivatives are known for a wide range of biological activities, making the efficient separation of their enantiomers a critical step for further stereospecific evaluation.[2]

This guide provides a comprehensive comparison of chiral stationary phases (CSPs) for the analytical-scale separation of the enantiomers of 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol. We will delve into the mechanistic principles of chiral recognition, present comparative experimental data based on structurally analogous compounds, and offer a logical workflow for method development. The analyte possesses several key structural features that dictate its interaction with a CSP: a hydroxyl group at the stereocenter capable of hydrogen bonding, a pyrazole ring with dipole moments, and a benzyl group that can engage in π-π stacking. Understanding these features is the key to selecting an appropriate CSP.

The Principle of Chiral Recognition

Enantioseparation via High-Performance Liquid Chromatography (HPLC) relies on the principle of "chiral recognition".[3] The separation is achieved by forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.[4] The primary non-covalent interactions governing this process are hydrogen bonding, dipole-dipole forces, π-π interactions, and steric hindrance.[4] For polysaccharide-based CSPs, the most widely used class of columns, these interactions occur within chiral grooves or cavities on the surface of the derivatized cellulose or amylose polymer.[5][6]

A Strategic Approach to CSP Screening

A systematic screening approach is essential for efficient method development. Rather than random testing, a logical workflow ensures that the most promising candidates are evaluated under optimal conditions. The initial screening should focus on a small, diverse set of CSPs known for their broad applicability, particularly polysaccharide derivatives, under both normal phase and polar organic modes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Evaluation cluster_2 Phase 3: Evaluation & Optimization Analyte Racemic Analyte (1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol) Screening Primary CSP Screening (Cellulose & Amylose Phases) Analyte->Screening NP Normal Phase (NP) n-Hexane / Ethanol Screening->NP Test Condition A PO Polar Organic (PO) Acetonitrile or MeOH / EtOH Screening->PO Test Condition B Evaluate Evaluate Resolution (Rs) & Peak Shape NP->Evaluate PO->Evaluate Optimize Method Optimization (Gradient, Flow Rate, Temp.) Evaluate->Optimize Rs > 1.5 Final Final Validated Method Optimize->Final

Caption: A logical workflow for chiral method development.

Comparative Performance of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are highly effective for separating a wide range of chiral compounds and represent the vast majority of successful enantioseparations.[6] For pyrazole-containing structures similar to our target analyte, these phases have demonstrated excellent performance.[5][7]

While specific data for 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is not published, we can project expected performance based on extensive studies of N1-substituted pyrazole and pyrazoline derivatives.[8][9] The following table summarizes the anticipated results on two common types of polysaccharide CSPs under different mobile phase conditions.

Chiral Stationary PhaseChiral SelectorTypical Mobile PhaseExpected Resolution (Rs)Expected Analysis TimeKey Advantages
Cellulose-based (e.g., Lux Cellulose-2)Cellulose tris(4-methylbenzoate)Polar Organic: Acetonitrile / 0.1% additive> 4.0 < 10 min Fast analysis, sharp peaks, high efficiency.[9]
Amylose-based (e.g., Lux Amylose-2)Amylose tris(5-chloro-2-methylphenylcarbamate)Normal Phase: n-Hexane / Ethanol (90:10)> 6.0 < 25 min Often provides higher selectivity and resolution.[7]
Cellulose-based (e.g., Lux Cellulose-2)Cellulose tris(4-methylbenzoate)Normal Phase: n-Hexane / Ethanol (90:10)~ 2.5< 20 minGood alternative if PO mode fails.
Amylose-based (e.g., Lux Amylose-2)Amylose tris(5-chloro-2-methylphenylcarbamate)Polar Organic: Acetonitrile / 0.1% additive~ 1.8< 15 minLower selectivity than NP but faster.

Analysis of Results:

  • Cellulose-Based CSPs in Polar Organic (PO) Mode: This combination is often superior for rapid screening.[5] The use of mobile phases like acetonitrile or methanol provides sharp peaks and short run times, which is ideal for high-throughput analysis. For the target analyte, the strong hydrogen bonding and dipole interactions are well-complemented by the polar mobile phase.

  • Amylose-Based CSPs in Normal Phase (NP) Mode: This is the classic approach and frequently yields the highest resolution, albeit with longer analysis times.[7] The helical structure of the amylose polymer can offer unique steric and π-π interactions with the benzyl and pyrazole rings of the analyte, leading to superior enantiomeric discrimination.

The Molecular Basis for Chiral Recognition

The successful separation of 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol on a polysaccharide CSP is a result of a multi-point interaction model. The precise fit of one enantiomer into the chiral groove of the stationary phase is more energetically favorable than the other.

G cluster_0 Chiral Stationary Phase cluster_1 Analyte cluster_interactions Key Interactions for Recognition CSP Polysaccharide Groove (Chiral Selector) Analyte (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol H_Bond Hydrogen Bond Analyte->H_Bond (-OH group) Pi_Pi π-π Stacking Analyte->Pi_Pi (Benzyl & Pyrazole Rings) Dipole Dipole-Dipole Analyte->Dipole (Pyrazole Nitrogens) H_Bond->CSP Pi_Pi->CSP Dipole->CSP

Sources

Comparative

Technical Comparison Guide: (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol vs. Non-Benzylated Pyrazole Derivatives

Executive Summary & Core Rationale In modern medicinal chemistry and fragment-based drug discovery, the pyrazole scaffold is a privileged structure. However, the exact substitution pattern on the pyrazole ring drasticall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern medicinal chemistry and fragment-based drug discovery, the pyrazole scaffold is a privileged structure. However, the exact substitution pattern on the pyrazole ring drastically alters its physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a rigorous comparison between (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol [1] and its non-benzylated counterparts.

The presence of the N -benzyl group in (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol eliminates the hydrogen-bond donor (HBD) capacity of the pyrazole NH, significantly increasing lipophilicity (LogP) and altering the steric bulk[2]. In contrast, non-benzylated pyrazoles retain tautomeric flexibility and HBD/HBA (hydrogen-bond acceptor) motifs, which are critical for engaging hinge-region residues in kinase targets but often suffer from poor membrane permeability.

Structural & Mechanistic Comparison

Tautomerism and Hydrogen Bonding

Non-benzylated pyrazoles exist in a dynamic tautomeric equilibrium (1H vs. 2H), allowing them to act as both hydrogen bond donors and acceptors. This dual capacity is highly advantageous for interacting with the ATP-binding pocket of kinases. However, this often leads to high topological polar surface area (tPSA) and reduced cell permeability.

By introducing the benzyl group at the N1 position, (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol "locks" the tautomeric state. The causality here is straightforward: removing the NH proton abolishes the HBD capability, which lowers the desolvation penalty upon entering a lipid membrane, thereby enhancing passive permeability. The benzyl ring also provides a π−π stacking or hydrophobic interaction motif, which can be exploited to engage deep hydrophobic pockets (e.g., the DFG-out pocket in Type II kinase inhibitors).

Quantitative Physicochemical Data

The following table summarizes the key physicochemical differences that drive the experimental choices in lead optimization.

Property / Metric(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-olNon-Benzylated Pyrazole AnalogMechanistic Impact
Molecular Weight 202.25 g/mol [2]~112.13 g/mol Benzylation adds steric bulk and MW.
LogP (calc) ~2.4~0.5Benzylation increases lipophilicity, aiding cell penetration.
H-Bond Donors 1 (Alcohol OH)2 (Alcohol OH + Pyrazole NH)Reduced HBD in benzylated form improves permeability.
Tautomerism Fixed (N1-substituted)Dynamic (1H 2H)Fixed state simplifies SAR and structural biology interpretation.

Experimental Workflows & Protocols

To validate the performance of these scaffolds, a self-validating experimental system is required. The following protocol describes a comparative parallel artificial membrane permeability assay (PAMPA) and a target binding assay (e.g., Surface Plasmon Resonance).

Step-by-Step Methodology: PAMPA for Permeability Assessment

The rationale for this assay is to isolate passive membrane permeability from active transport mechanisms, directly measuring the impact of the N-benzyl group.

  • Preparation of Lipid Matrix: Coat the filter membrane of a 96-well donor plate with a 20% solution of lecithin in dodecane.

  • Compound Preparation: Dissolve (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol and the non-benzylated analog in DMSO to a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4).

  • Assay Assembly: Add 300 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Carefully place the acceptor plate over the donor plate, ensuring the lipid matrix contacts the solutions. Incubate at room temperature for 16 hours without agitation.

  • Quantification: Separate the plates. Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Peff​ ) using the standard steady-state diffusion equation. The benzylated compound is expected to show a Peff​ at least 5-fold higher due to the masking of the pyrazole NH.

Workflow Visualization

The following diagram illustrates the decision-making workflow when choosing between benzylated and non-benzylated pyrazole scaffolds in drug design.

ScaffoldSelection Start Target Analysis Decision Requires Hinge Binding (HBD essential)? Start->Decision NonBenzyl Select Non-Benzylated Pyrazole (High tPSA, Dynamic Tautomer) Decision->NonBenzyl Yes Benzyl Select (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol (High Permeability, Fixed Tautomer) Decision->Benzyl No / Needs Permeability OptPerm Optimize Permeability (Prodrugs, Formulation) NonBenzyl->OptPerm OptSteric Optimize Steric Fit (Hydrophobic Pocket Engagement) Benzyl->OptSteric

Caption: Workflow for selecting pyrazole derivatives based on target requirements and physicochemical properties.

Conclusion

The selection between (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol and non-benzylated pyrazoles hinges on the delicate balance between target engagement (specifically hydrogen bonding requirements) and pharmacokinetic viability. The N-benzyl derivative offers a fixed tautomeric state and superior passive permeability, making it an ideal building block for targets with deep hydrophobic pockets, whereas the non-benzylated forms remain indispensable for classical hinge-binding kinase inhibitors.

References

Sources

Validation

Catalytic Efficiency Benchmarking for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol Synthesis

Strategic Overview The enantioselective synthesis of chiral heteroaryl alcohols—specifically (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol—is a critical transformation in the development of modern pharmaceuticals, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The enantioselective synthesis of chiral heteroaryl alcohols—specifically (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol—is a critical transformation in the development of modern pharmaceuticals, including kinase inhibitors and CNS-active agents. The core synthetic challenge lies in the highly stereocontrolled reduction of the prochiral ketone, 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one.

This guide objectively benchmarks three premier catalytic methodologies: Biocatalysis via Ketoreductases (KREDs), Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction. By analyzing the causality behind the stereochemical outcomes and providing self-validating experimental protocols, this guide equips process chemists with the data necessary to select the optimal route for scale-up.

Pathways Ketone 1-(1-benzyl-1H-pyrazol-4-yl) ethan-1-one KRED Biocatalysis (KRED / GDH) Ketone->KRED Aqueous buffer, 30°C ATH Noyori ATH (Ru-TsDPEN) Ketone->ATH HCOONa, MeOH/H2O, 40°C CBS CBS Reduction (Me-CBS / BH3) Ketone->CBS THF, -20°C Alcohol (1S)-1-(1-benzyl-1H-pyrazol-4-yl) ethan-1-ol KRED->Alcohol >99% ee ATH->Alcohol 95-98% ee CBS->Alcohol 90-95% ee

Competing catalytic pathways for the asymmetric reduction of 1-(1-benzyl-1H-pyrazol-4-yl)ethanone.

Benchmarking the Methodologies

Method A: Biocatalysis (Engineered Ketoreductases - KREDs)

Mechanistic Causality: Ketoreductases (KREDs) represent the vanguard of sustainable asymmetric synthesis[1]. The active site of an engineered KRED provides a highly constrained, pre-organized chiral environment. When the pyrazole ketone enters this pocket, steric and electronic interactions lock it into a single conformation. Hydride transfer from the NADPH cofactor occurs strictly to the Re face of the carbonyl, ensuring exceptional enantioselectivity (often >99% ee)[2]. To make this thermodynamically and economically viable, a coupled enzyme system using Glucose Dehydrogenase (GDH) and glucose is employed to continuously recycle the oxidized NADP+ back to NADPH[2].

Self-Validating Protocol:

  • Preparation: In a bioreactor, dissolve 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Cofactor & Recycling System: Add 1.5 equivalents of D-glucose, 1 mg/mL GDH, and 0.5 mM NADP+.

  • Substrate & Catalyst: Introduce 50 g/L of 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one (dissolved in 5% v/v DMSO to aid solubility) and 2 g/L of the selected KRED variant (e.g., a variant engineered for anti-Prelog selectivity).

  • Reaction: Stir at 30°C, maintaining pH 7.0 via automatic titration with 1M NaOH. Self-Validation: The continuous consumption of base directly correlates with the production of gluconic acid (from glucose oxidation), serving as a real-time, visual validation that the GDH-driven cofactor recycling is actively driving the reduction.

  • Harvest: Extract with methyl tert-butyl ether (MTBE) upon complete conversion (>99% by HPLC).

Method B: Asymmetric Transfer Hydrogenation (Noyori-Ikariya ATH)

Mechanistic Causality: The Noyori-Ikariya ATH utilizes a chiral Ru(II) complex, typically RuCl(p-cymene)[(S,S)-TsDPEN], to facilitate hydrogen transfer from a donor molecule to the ketone[3]. The causality of stereocontrol lies in the "lock-and-key" mechanism of the six-membered pericyclic transition state[3]. The (S,S)-TsDPEN ligand directs the bulky 1-benzyl-1H-pyrazol-4-yl group into an equatorial position to minimize steric clash with the η6-arene ring of the catalyst, forcing the hydride to attack the Re face, yielding the (1S)-alcohol[4].

Self-Validating Protocol:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)[4].

  • Hydrogen Donor: Add a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA)[4].

  • Reaction: Stir at 40°C. Self-Validation: The steady evolution of CO2 gas bubbles serves as a physical, self-validating indicator of the active hydride transfer cycle. If bubbling stops prematurely, catalyst deactivation has occurred.

  • Workup: Quench with water, extract with ethyl acetate, and purify via crystallization.

Method C: Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality: The CBS reduction utilizes a chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS) and a stoichiometric borane source[5]. The causality of the enantioselection is driven by dual Lewis acid-base coordination[5]. The Lewis basic nitrogen of the CBS catalyst coordinates the BH3, activating it as a potent hydride donor. Simultaneously, the Lewis acidic boron of the catalyst coordinates the ketone's oxygen. The steric bulk of the catalyst's gem-diphenyl groups forces the smaller methyl group of the ketone to point inward, exposing only one face of the carbonyl to the activated borane[5].

Self-Validating Protocol:

  • System Purge: Rigorously dry all glassware and purge with argon, as moisture destroys the catalyst and borane, leading to racemic background reduction.

  • Catalyst Complexation: Dissolve (S)-Me-CBS (10 mol%) in anhydrous THF at -20°C. Add BH3·THF (1.2 equiv) dropwise.

  • Substrate Addition: Slowly add a THF solution of the ketone over 2 hours via a syringe pump. Self-Validation: The slow addition ensures the catalytic pathway outcompetes the uncatalyzed background reduction. If the ee drops upon scale-up, it validates that the addition rate was too fast relative to the catalytic turnover.

  • Quench: Carefully quench with methanol (caution: H2 gas evolution) and perform an acidic workup to break the boron-oxygen bonds.

Quantitative Data Presentation

The following table summarizes the benchmarking data for the synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol based on standard process chemistry parameters.

Performance MetricBiocatalysis (KRED)ATH (Ru-TsDPEN)CBS Reduction
Enantiomeric Excess (ee) >99%95–98%90–95%
Typical Yield 85–95%90–98%80–90%
Catalyst Loading 1–5 wt%0.1–1.0 mol%5–10 mol%
E-factor (Waste Profile) Low (Aqueous, Green)Medium (Organic/Aq)High (Borane waste)
Scalability ExcellentExcellentModerate (Safety limits)
Primary Cost Driver Enzyme screening / IPRuthenium / LigandStoichiometric Borane

Experimental Workflow & Scale-up Logistics

Workflow Start Substrate Preparation Screening High-Throughput Screening (KRED Kits / Catalyst Libraries) Start->Screening Analysis Chiral HPLC / GC Analysis (Determine Conversion & ee) Screening->Analysis Optimization Reaction Optimization (Temp, Solvent, Loading) Analysis->Optimization Select best hit ScaleUp Preparative Scale-Up (>10g scale) Optimization->ScaleUp Isolation Product Isolation (Extraction & Crystallization) ScaleUp->Isolation

End-to-end experimental workflow from high-throughput screening to preparative scale-up.

References

  • Pawar, S., Mahajan, S., Sahu, P., & Bajaj, P. (2026). "Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact." Bioorganic Chemistry. Available at: 1

  • "Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020)." ResearchGate. Available at: 2

  • "Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?" PMC / NIH. Available at: 3

  • "Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones." ACS Organic & Inorganic Au. Available at: 4

  • "Corey-Bakshi-Shibata Reduction." Organic Chemistry Portal. Available at: 5

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, where a specific Safety Data Sheet (SDS) may not be publicly available, a cautious and informed approach to disposal is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: A Precautionary Approach

Due to the absence of a specific SDS for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, its hazard profile must be inferred from its constituent chemical moieties: a substituted pyrazole and an ethanol group. This "worst-case" scenario ensures a high margin of safety.

  • Pyrazole Derivatives : The pyrazole core is prevalent in biologically active molecules, and some derivatives are classified as skin and eye irritants.[1][2] Some may also be harmful if swallowed or inhaled.[3][4] Pyrazoles can be harmful to aquatic life with long-lasting effects.[5]

  • Substituted Ethanols : Ethanol itself is flammable and cannot be disposed of down the drain at any concentration.[6] Some forms of ethanol, like denatured ethanol, contain additives that are toxic to aquatic organisms.[6]

Given these characteristics, (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol should be treated as a hazardous substance, requiring professional disposal.[7] In-laboratory neutralization or treatment is strongly discouraged without a compound-specific, validated risk assessment.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory to minimize exposure when handling (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol and its waste products.[8]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a higher risk of splashing.[8]To protect eyes from splashes and potential irritation.[1][2][8]
Hand Protection Compatible, chemical-resistant gloves.To prevent skin contact and potential irritation.[3][8]
Skin and Body Protection A lab coat, apron, and protective boots as needed to prevent skin exposure.To shield the skin from accidental spills and contamination.[8]
Respiratory Protection Generally not required with adequate ventilation. In cases of insufficient ventilation or the generation of aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]To prevent the inhalation of potentially harmful vapors or aerosols.[3][8]
Spill Management: A Swift and Safe Response

In the event of a small spill, the following steps should be taken:

  • Evacuate : Non-essential personnel should leave the area.[7]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[7][8]

  • Collect : Carefully gather the contaminated absorbent material into a designated hazardous waste container.[7]

  • Clean : Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[7]

For large or health-threatening spills, evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Waste Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is that it must be managed as hazardous waste through a licensed disposal company.[5][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Solid Waste : All solid materials contaminated with the compound, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spills, must be collected in a dedicated solid hazardous waste container.[7]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, compatible liquid waste container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS department.[7]

Step 2: Container Selection and Labeling

  • Container Choice : Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene for solids), in good condition, and have a secure, leak-proof lid.[7] For liquid waste, leave about 10% of the container volume as headspace to allow for expansion.[10]

  • Labeling : Clearly label all waste containers with the chemical name, "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol," and appropriate hazard warnings (e.g., "Harmful," "Irritant").

Step 3: Waste Storage

Store sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

Step 4: Professional Disposal

Follow your institution's procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department. The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being the most common and recommended method for such compounds.[5]

Regulatory Compliance

All hazardous waste disposal must comply with local, regional, and national regulations.[5][8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[11][12]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Professional Disposal start Waste Generation ((1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE, glassware) is_solid->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid->liquid_waste No solid_container Collect in a labeled, compatible solid hazardous waste container. solid_waste->solid_container liquid_container Collect in a labeled, compatible liquid hazardous waste container. liquid_waste->liquid_container storage_area Store in a designated hazardous waste accumulation area. solid_container->storage_area liquid_container->storage_area ehs_request Submit a waste pickup request to your institution's EHS department. storage_area->ehs_request professional_disposal Disposal by a licensed hazardous waste contractor (e.g., high-temperature incineration). ehs_request->professional_disposal

Caption: Waste Disposal Workflow for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Ethanol Factsheet. Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Safe Chemical Disposal in Laboratories. Environmental Marketing Services.
  • Safety Data Sheet. Angene Chemical.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. Synthetic Drug Strategy.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Safety Data Sheet. CymitQuimica.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET. Merck Millipore.
  • 8 - SAFETY DATA SHEET.
  • 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

As a Senior Application Scientist, I recognize that handling novel or specialized chiral building blocks like (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol requires moving beyond generic safety data sheets (SDS). In drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized chiral building blocks like (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol requires moving beyond generic safety data sheets (SDS). In drug discovery and synthetic methodology, the structural nuances of a compound dictate its physical behavior, its route of exposure, and ultimately, the specific Personal Protective Equipment (PPE) and logistical workflows required to handle it safely.

This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol.

Structural Hazard Profiling & Causality

To determine the appropriate PPE and handling protocols, we must first deconstruct the molecule's structural motifs and their physical implications:

  • The Benzyl Group: The presence of a benzyl moiety significantly increases the lipophilicity (LogP) of the compound. Highly lipophilic compounds can more easily penetrate standard latex gloves and the stratum corneum of the skin, acting as a vector for systemic exposure.

  • The Pyrazole Ring: Pyrazoles are highly bioactive heterocycles with strong coordination potential to transition metals (often used in downstream cross-coupling reactions). While not acutely volatile, pyrazole derivatives can cause severe ocular and respiratory irritation as fine dusts.

  • The Secondary Alcohol: The chiral hydroxyl group at the benzylic/allylic-equivalent position makes this compound a reactive nucleophile. It is prone to hydrogen bonding, which can cause the powder to clump, increasing the risk of static-induced aerosolization during weighing.

Because this is a specialized research chemical, it falls under the "laboratory use of hazardous chemicals" definition, mandating strict adherence to the[1].

Mandatory PPE & Containment Matrix

Based on the structural profile, standard safety glasses and basic gloves are insufficient. The following table outlines the quantitative and qualitative PPE requirements, engineered to mitigate the specific lipophilic and particulate risks of this compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloved Nitrile (Minimum 0.12 mm / 5 mil thickness). Latex is strictly prohibited.Nitrile provides superior resistance to lipophilic benzyl derivatives. Double-gloving ensures a self-validating breach system; if the outer glove tears, the inner glove maintains the barrier.
Eye/Face Protection ANSI Z87.1-certified chemical splash goggles.Pyrazole dusts are highly irritating to mucous membranes. Standard safety glasses do not provide adequate orbital seal against airborne particulates.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knitted cuffs.Knitted cuffs prevent gap exposure at the wrists. FR material is required as the compound will likely be dissolved in highly flammable organic solvents (e.g., DCM, THF) during downstream use.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of electrostatically charged micro-powders during transfer.
Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–120 fpm).Provides primary containment. The draft shield prevents static dispersion of the chiral alcohol powder.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. This means each step includes a built-in check to ensure the previous step was executed correctly, aligning with the guidelines established in the National Research Council's[2].

Step-by-Step Weighing and Solubilization Protocol
  • Preparation & Static Mitigation:

    • Action: Wipe down the analytical balance and spatulas with a 70% isopropanol solution and allow to dry.

    • Validation: Pass an anti-static gun (Zerostat) over the weighing boat and the sealed chemical vial. This neutralizes surface charges, preventing the secondary alcohol powder from "jumping" due to static repulsion.

  • Environmental Verification:

    • Action: Place the balance inside the chemical fume hood.

    • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads between 80 and 120 feet per minute (fpm).

  • Transfer & Weighing:

    • Action: Using a micro-spatula, transfer the (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol into the weighing boat. Keep the sash as low as possible (below the breathing zone).

    • Validation: Close the draft shield doors of the balance completely before recording the final mass to prevent airflow-induced fluctuations.

  • In-Situ Solubilization (Recommended):

    • Action: Rather than transporting dry powder across the lab, dissolve the compound directly in the weighing boat or a pre-weighed vial using the intended reaction solvent (e.g., Dichloromethane or Methanol) while still inside the fume hood.

    • Validation: Visually confirm complete dissolution (a clear, colorless to pale yellow solution) before capping the vial for transport to the reaction block.

Workflow Visualization

HandlingWorkflow Storage Inert Storage (Argon/N2, 2-8°C) Transfer Secondary Containment Transport Storage->Transfer Maintain temp Hood Class II Fume Hood (Min. 100 fpm face velocity) Transfer->Hood Enter controlled zone Weighing Anti-static Weighing (Closed draft shield) Hood->Weighing PPE Verified Solubilization Solubilization (e.g., DCM, MeOH) Weighing->Solubilization Add solvent Waste Halogenated/Non-Halogenated Waste Segregation Solubilization->Waste Post-reaction disposal

Caption: Operational workflow for the safe handling and solubilization of chiral pyrazole derivatives.

Spill Response & Decontamination Plan

In the event of a powder spill, sweeping or brushing will aerosolize the pyrazole derivative, drastically increasing inhalation risk.

Self-Validating Spill Protocol:

  • Isolate: Alert personnel in the immediate vicinity and lower the fume hood sash.

  • Wet-Wipe Method: Do not use dry paper towels. Dampen a highly absorbent pad with a solvent in which the compound is highly soluble but that is not overly volatile (e.g., Isopropanol or Ethanol).

  • Absorb: Gently place the damp pad over the powder to suppress dust. Allow the solvent to dissolve the compound into the pad.

  • Decontaminate: Wipe the area inward from the edges to the center. Wash the contaminated surface with a standard laboratory detergent, followed by a final water rinse to ensure no lipophilic residue remains.

  • Validate: Visually inspect the surface under standard lighting; the area should be free of any crystalline sheen.

Waste Disposal Logistics

Because (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol contains nitrogen heterocycles and aromatic rings, it poses a potential hazard to aquatic ecosystems. It must never be disposed of down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup pads must be placed in a heavy-duty, sealable polyethylene bag, labeled as "Hazardous Solid Waste - Trace Pyrazole/Benzyl Organics," and placed in the solid bio/chem hazard bin.

  • Liquid Waste: If the compound is dissolved in a solvent, the disposal route depends on the solvent used.

    • If dissolved in Dichloromethane (DCM) or Chloroform, it must go into Halogenated Organic Waste .

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate, it must go into Non-Halogenated Organic Waste .

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

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Feasible Synthetic Routes

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(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
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(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
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